CMPF-d5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O5 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-(2-carboxyethyl)-4-methyl-5-(2,2,3,3,3-pentadeuteriopropyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16)/i1D3,3D2 |
InChI Key |
WMCQWXZMVIETAO-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C |
Canonical SMILES |
CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C |
Origin of Product |
United States |
Biogenesis, Metabolism, and Endogenous Regulation of Cmpf
Identification of Precursor Molecules and Enzymatic Pathways for CMPF Biosynthesis
CMPF is not synthesized by human enzymes but is a metabolite derived from dietary sources. mdpi.com Its formation is linked to the consumption of specific types of fatty acids found in certain foods.
Precursor Molecules: The primary precursors for CMPF are furan (B31954) fatty acids (FuFAs). mdpi.comresearchgate.net These are minor lipids present in various dietary sources, with fish and fish oils being particularly rich in them. researchgate.net Studies have shown that supplementation with prescription omega-3-acid ethyl esters, such as Lovaza™, leads to the de novo generation of CMPF, indicating that a precursor molecule within the supplement is converted into CMPF in the body. nih.gov CMPF itself is not present in the fish oil formulation. nih.gov
Enzymatic Pathways: The precise enzymatic pathways responsible for the conversion of dietary furan fatty acids into CMPF have not been fully elucidated. researchgate.net FuFAs are known to be catabolized into dibasic urofuran acids, like CMPF, which are then excreted. mdpi.com While the complete biosynthesis of FuFAs in organisms like plants and microorganisms is not fully understood, their metabolic breakdown in mammals leads to the formation of CMPF. researchgate.net The chemical synthesis of CMPF for research purposes has been described, starting from precursors like Meldrum's acid and methyl succinyl chloride, but this does not represent the biological pathway. nih.gov
Table 1: Precursors and Sources of CMPF
| Precursor Class | Specific Precursors/Sources | Finding | Citation |
|---|---|---|---|
| Fatty Acids | Furan Fatty Acids (FuFAs) | CMPF is a major endogenous metabolite of FuFAs. | mdpi.comresearchgate.net |
| Dietary Sources | Fish and Fish Oil | Richest dietary source of furan fatty acids. | researchgate.net |
| Supplements | Prescription Omega-3-Acid Ethyl Esters (e.g., Lovaza™) | CMPF is generated de novo from a precursor in these supplements. | nih.gov |
Metabolic Fates and Transformation Pathways of CMPF in Diverse Biological Compartments
Once formed, CMPF circulates in the body and interacts with various tissues, undergoing further metabolic transformation and transport.
Metabolic Transformations: Research involving isotopically labeled analogues has confirmed that CMPF is further metabolized in vivo, leading to the observation of at least one CMPF metabolite. nih.govresearchgate.net The specific structures of these downstream metabolites and the enzymes involved in their formation are subjects of ongoing investigation.
Transport and Cellular Uptake: CMPF's movement across cell membranes is facilitated by specific transporters. In pancreatic β-cells, its transport is mediated by Organic Anion Transporter 3 (OAT3). nih.gov Blocking the OAT3 transporter was shown to prevent the β-cell dysfunction induced by CMPF. nih.gov In the liver, it is suggested that OAT2 may be involved in its uptake into hepatocytes. scholaris.ca Due to its high protein-binding capacity (over 95%), its clearance by mechanisms like hemodialysis is poor. mdpi.com
Cellular Mechanisms: Inside the cell, particularly in hepatocytes (liver cells) and pancreatic β-cells, CMPF exerts significant metabolic effects.
In the Liver: CMPF acts as a direct, allosteric inhibitor of acetyl-CoA carboxylase (ACC), with a significant inhibitory effect on both ACC1 (54.2% reduction) and ACC2 (8.4% reduction). nih.govresearchgate.netnih.gov This inhibition leads to a decrease in lipid synthesis and an increase in fatty acid oxidation. nih.gov
In Pancreatic β-cells: At elevated concentrations, CMPF can impair mitochondrial function, reduce the production of ATP in response to glucose, and induce oxidative stress. nih.gov These effects contribute to impaired insulin (B600854) biosynthesis and secretion. nih.gov
Tissue-Specific Distribution and Contribution of CMPF in Animal Physiology
Studies in animal models have provided insights into where CMPF accumulates and its physiological impact.
Tissue Distribution: Following administration in mice, CMPF rapidly accumulates in the liver, reaching peak concentrations within two hours. nih.gov However, it is also cleared relatively quickly, with undetectable levels in both the liver and circulation after 24 hours. nih.gov As a uremic toxin, it is known to accumulate to high concentrations in the plasma of patients with chronic kidney disease. nih.govhmdb.ca General studies on related compounds suggest distribution may also occur in fat, skin, kidney, heart, spleen, and lungs. frontiersin.orgnih.gov
Table 2: Tissue Distribution and Pharmacokinetics of CMPF in Animal Models
| Tissue/Fluid | Observation | Time Point | Citation |
|---|---|---|---|
| Liver | Rapid accumulation, peak concentration | 2 hours post-administration | nih.gov |
| Liver | Cleared, no longer detectable | 24 hours post-administration | nih.gov |
| Circulation (Plasma) | Cleared, no longer detectable | 24 hours post-administration | nih.gov |
| Plasma | Accumulates to high levels in models of renal failure | N/A | nih.govhmdb.ca |
Physiological Contributions: The physiological effects of CMPF are complex and context-dependent.
Lipid Metabolism: In pre-clinical models, administration of CMPF has been shown to increase whole-body lipid metabolism, enhance beta-oxidation, and reduce the expression of genes involved in lipogenesis. nih.govresearchgate.net This leads to the prevention and reversal of hepatic steatosis (fatty liver) in mice fed a high-fat diet. nih.govnih.gov
Glucose Homeostasis: CMPF is associated with β-cell dysfunction and inhibits glucose-stimulated insulin secretion in isolated mouse and human islets. nih.govnih.gov Elevated levels of CMPF are observed in individuals with impaired glucose tolerance and type 2 diabetes. nih.govnih.gov However, by improving hepatic lipid handling, it can protect against the development of high-fat diet-induced hepatic insulin resistance. nih.gov
Regulatory Mechanisms Influencing CMPF Production and Clearance in Pre-clinical Models
The levels of CMPF in the body are determined by the balance between its production from dietary precursors and its clearance.
Regulation of Production: CMPF production is directly tied to dietary intake of furan fatty acids. researchgate.net Increased consumption of fish or fish oil supplements leads to higher circulating levels of CMPF. researchgate.net Some studies suggest potential sex-specific differences in the generation or clearance of CMPF, with men showing significantly higher serum levels than women after a period of supplementation. nih.gov
Regulation of Clearance: CMPF is cleared from the body primarily through renal excretion. hmdb.ca Its high degree of binding to plasma proteins like albumin limits its filterability by the kidneys and its removal via hemodialysis. mdpi.com Active tubular secretion via transporters such as OAT3 is a likely mechanism for its excretion into urine. hmdb.ca In mouse models, CMPF exhibits a relatively short half-life in the circulation, being cleared within 24 hours. nih.gov
Regulation of Biological Effects: The metabolic effects of CMPF are regulated by specific molecular pathways. The inhibition of ACC is a direct mechanism. nih.gov Furthermore, CMPF induces the production and secretion of Fibroblast Growth Factor 21 (FGF21) from the liver. nih.gov This induction of FGF21 is required for the long-term protective effects against steatosis. nih.govresearchgate.net A regulatory feedback loop involving ACC inhibition, increased fatty acid oxidation, and FGF21 production appears to mediate CMPF's sustained effects on hepatic lipid homeostasis. nih.gov
Table 3: Key Molecular Targets and Regulatory Effects of CMPF
| Target/Pathway | Effect of CMPF | Consequence | Citation |
|---|---|---|---|
| ACC1 / ACC2 | Allosteric Inhibition | Decreased lipid synthesis, increased fatty acid oxidation | nih.govresearchgate.netnih.gov |
| FGF21 | Induction of hepatic production and secretion | Required for long-term protection against steatosis | nih.govnih.gov |
| OAT3 Transporter | Substrate for transport | Mediates cellular uptake/renal clearance | nih.govhmdb.ca |
| Mitochondria (β-cell) | Impaired function, reduced ATP production | Reduced insulin biosynthesis and secretion | nih.gov |
Contribution of Gut Microbiota to CMPF Metabolism and Systemic Levels
The gut microbiota is a critical metabolic organ that transforms a vast array of dietary components into bioactive metabolites that influence host health. nih.govnih.gov It plays a well-established role in metabolizing dietary fibers into short-chain fatty acids and polyphenols into various phenolic acids, which can enter systemic circulation. youtube.comyoutube.com
While the diet is the ultimate source of CMPF precursors, the specific contribution of the gut microbiota to the conversion of furan fatty acids into CMPF is not yet clearly defined in the scientific literature. Given that the gut microbiome possesses a vast enzymatic potential comparable to the liver, it is plausible that intestinal microbes participate in the metabolism of furan fatty acids. nih.gov However, direct evidence demonstrating this specific transformation by gut bacteria is currently lacking. Future research is needed to investigate whether the gut microbiome directly modulates the biotransformation of dietary FuFAs and thereby influences the systemic levels of CMPF.
Cmpf D3 As a Strategic Research Tool in Bioanalytical Chemistry and Metabolic Studies
Utilization of CMPF-d3 in Metabolic Flux Analysis and Tracer Studies
Beyond its role as an internal standard, CMPF-d3 is a powerful tracer for studying the dynamics of metabolism. Tracer analysis allows researchers to follow the journey of a molecule through a biological system, providing insights into its formation, breakdown, and movement. rroij.com
CMPF is known to be a metabolite formed from the metabolism of omega-3 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA). nih.govnih.gov To elucidate the biosynthetic pathway of CMPF, researchers can use deuterated precursors. For instance, by providing cells or an organism with deuterated DHA (D-DHA), the deuterium (B1214612) label can be traced as the fatty acid is metabolized. nih.gov
As D-DHA is processed through various enzymatic reactions, the deuterium atoms will be incorporated into the resulting metabolites. researchgate.netnih.gov The detection of deuterated CMPF in a biological sample following the administration of D-DHA would provide direct evidence of this metabolic conversion. Mass spectrometry can identify the specific isotopologues of CMPF formed, revealing information about the underlying biochemical reactions and the flow of atoms from the precursor to the final product. Such stable isotope tracing studies are fundamental to metabolic flux analysis, which aims to quantify the rates of metabolic reactions. mdpi.com
To study the pharmacokinetics—what the body does to a compound—of CMPF itself, a direct dose of CMPF-d3 can be administered. rroij.comnih.gov This approach allows for the precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of the exogenous (administered) CMPF without interfering with the measurement of the endogenous (naturally present) pool of unlabeled CMPF. nih.gov
After administration, blood, urine, or tissue samples can be collected over time and analyzed by LC-MS/MS. The concentrations of both CMPF-d3 and native CMPF are measured. This allows for the calculation of key pharmacokinetic parameters for CMPF, such as its half-life, clearance rate, and volume of distribution. nih.govmetsol.com Such studies are crucial for understanding how CMPF levels are regulated in the body and how they might be altered in disease states like chronic kidney disease, where CMPF is known to accumulate. nih.govhmdb.ca
Table 2: Illustrative Pharmacokinetic Parameters Determinable with a CMPF-d3 Tracer Study
This table shows a hypothetical set of pharmacokinetic parameters for CMPF that can be accurately determined following the administration of a known dose of CMPF-d3.
| Pharmacokinetic Parameter | Description | Illustrative Value |
| Tmax | Time to reach maximum plasma concentration | 2.5 hours |
| Cmax | Maximum plasma concentration observed | 50 µg/mL |
| t1/2 | Elimination half-life | 8.0 hours |
| CL | Clearance (volume of plasma cleared of the drug per unit time) | 0.5 L/hr/kg |
| Vd | Apparent volume of distribution | 5.8 L/kg |
Experimental Design and Interpretation of Isotope Tracing Experiments with CMPF-d3 in Cellular and Animal Models
Isotope tracing is a powerful technique used to track the metabolic fate of compounds within a biological system. nih.gov By introducing a stable isotope-labeled compound like CMPF-d3, researchers can follow its journey through various metabolic pathways, providing insights into its absorption, distribution, metabolism, and excretion (ADME). nih.gov Such studies are fundamental to understanding the physiological roles and mechanisms of action of metabolites like CMPF. nih.gov
In a typical experimental design for a cellular model, cells, such as hepatocytes or adipocytes, are cultured in a medium supplemented with CMPF-d3. The choice of cell line is often dictated by the metabolic pathway of interest, given that CMPF has been implicated in lipid metabolism and insulin (B600854) resistance. nih.govnih.gov The duration of exposure to the labeled compound is a critical parameter, determined by the anticipated rate of metabolic turnover. nih.gov Following incubation, cells are harvested, and metabolites are extracted for analysis, commonly by liquid chromatography-mass spectrometry (LC-MS). youtube.com The mass spectrometer can differentiate between the native CMPF and the heavier CMPF-d3, allowing for the quantification of newly synthesized or transported molecules.
Animal models, such as mice or rats, provide a more systemic view of metabolic processes. silantes.com In these studies, CMPF-d3 can be administered through various routes, including oral gavage or intravenous injection, to mimic different physiological scenarios. nih.gov Blood, urine, and tissue samples are collected at various time points to create a temporal profile of CMPF-d3 and its potential metabolites. nih.gov The interpretation of data from these experiments can reveal the rate of CMPF turnover, its tissue-specific accumulation, and its conversion into other metabolic products. This information is crucial for constructing and validating metabolic network models. researchgate.net
For instance, an experiment could be designed to investigate the effect of a high-fat diet on CMPF metabolism. One group of mice would be fed a standard diet and another a high-fat diet, with both groups receiving a dose of CMPF-d3. By comparing the levels of CMPF-d3 and its metabolites in the liver and adipose tissue of both groups, researchers could elucidate how diet influences the metabolic pathways involving CMPF.
The data obtained from such isotope tracing experiments are often complex, requiring sophisticated data analysis techniques to interpret the labeling patterns and calculate metabolic fluxes. researchgate.net The ultimate goal is to gain a quantitative understanding of the dynamic changes in metabolism in response to various stimuli or in different disease states. nih.gov
Role of CMPF-d3 in Comprehensive Bioanalytical Method Validation
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis, particularly for methods employing LC-MS. nih.govnih.gov CMPF-d3, being chemically identical to CMPF but with a different mass, is an ideal internal standard for the accurate quantification of CMPF in complex biological matrices like plasma, serum, and tissue homogenates. youtube.com Its primary role is to compensate for variations that can occur during sample preparation and analysis. nih.gov
A comprehensive bioanalytical method validation is a regulatory requirement to ensure that the method is reliable and reproducible for its intended use. mdpi.com CMPF-d3 plays a pivotal role in several key aspects of this validation process.
Accuracy refers to how close the measured value is to the true value, while precision reflects the degree of scatter when the measurement is repeated. researchgate.net In bioanalytical method validation, accuracy and precision are assessed by analyzing quality control (QC) samples at different concentration levels. youtube.com
When CMPF-d3 is used as an internal standard, it is added to all calibration standards, QC samples, and study samples at a constant concentration. The quantification of CMPF is then based on the ratio of the analytical response of CMPF to that of CMPF-d3. This ratiometric measurement corrects for potential variability in injection volume, ionization efficiency in the mass spectrometer, and sample loss during extraction, thereby significantly improving the accuracy and precision of the method. nih.govresearchgate.net
For example, a validation study would typically involve analyzing at least five replicates of QC samples at low, medium, and high concentrations. The acceptance criteria for accuracy are usually that the mean value should be within ±15% of the nominal value, and for precision, the coefficient of variation (CV) should not exceed 15%. researchgate.net
Table 1: Illustrative Accuracy and Precision Data for the Quantification of CMPF using CMPF-d3 Internal Standard This table presents representative data and does not reflect the results of a specific study.
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
|---|---|---|---|---|
| Low | 10 | 9.8 | -2.0 | 5.5 |
| Medium | 100 | 102.5 | +2.5 | 3.2 |
| High | 500 | 495.0 | -1.0 | 2.8 |
The stability of an analyte in a biological matrix under different storage and handling conditions is a critical parameter to evaluate during method validation. researchgate.net Degradation of the analyte can lead to underestimation of its concentration. CMPF-d3 can be used to monitor the stability of CMPF in various matrices (e.g., plasma, urine) and under different conditions, such as freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures.
In these stability studies, the response ratio of CMPF to CMPF-d3 in stored samples is compared to that of freshly prepared samples. Since both the analyte and the deuterated internal standard are expected to degrade at the same rate due to their chemical similarity, a stable response ratio indicates that the analyte is stable under the tested conditions.
Table 2: Illustrative Freeze-Thaw Stability Data for CMPF in Human Plasma using CMPF-d3 This table presents representative data and does not reflect the results of a specific study.
| QC Level | Number of Freeze-Thaw Cycles | Mean Concentration (ng/mL) | Change from Baseline (%) |
|---|---|---|---|
| Low (10 ng/mL) | 1 | 9.9 | -1.0 |
| 3 | 9.7 | -3.0 | |
| High (500 ng/mL) | 1 | 498.5 | -0.3 |
| 3 | 490.0 | -2.0 |
The extraction of an analyte from a complex biological matrix is a crucial step in bioanalysis. The efficiency of this extraction, known as recovery, can be variable and incomplete. The use of a stable isotope-labeled internal standard like CMPF-d3 is essential for accurately assessing and optimizing the recovery of CMPF. nih.gov
By adding a known amount of CMPF-d3 to the sample before the extraction process, the recovery of CMPF can be determined by comparing the response of the analyte in the extracted sample to the response of an unextracted standard of the same concentration. Because CMPF and CMPF-d3 have nearly identical physicochemical properties, they will behave similarly during the extraction process. nih.gov Therefore, the recovery of CMPF-d3 can be assumed to be the same as the recovery of CMPF. This allows for the correction of any sample loss during extraction, leading to a more accurate determination of the true concentration of CMPF in the original sample.
Different extraction techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can be evaluated and optimized by monitoring the recovery of CMPF-d3 to achieve a consistent and high recovery rate.
Table 3: Illustrative Data on the Optimization of Extraction Recovery for CMPF using CMPF-d3 This table presents representative data and does not reflect the results of a specific study.
| Extraction Method | Mean Recovery of CMPF (%) | Recovery CV (%) |
|---|---|---|
| Liquid-Liquid Extraction (Ethyl Acetate) | 75.2 | 8.5 |
| Liquid-Liquid Extraction (Methyl-tert-butyl ether) | 88.9 | 4.1 |
| Solid-Phase Extraction (C18) | 95.6 | 2.7 |
Advanced Analytical Methodologies for the Detection and Quantification of Cmpf and Cmpf D3 in Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of CMPF in biological samples due to its superior sensitivity, selectivity, and robustness. nebiolab.comrsc.org This approach combines the separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry, making it ideal for analyzing complex mixtures. nebiolab.comrsc.org
Chromatographic Separation Principles for Furan (B31954) Fatty Acid Metabolites
The primary challenge in analyzing furan fatty acid metabolites like CMPF is their structural similarity to a vast number of other endogenous fatty acids and metabolites in biological matrices. nih.gov Effective chromatographic separation is therefore essential to minimize matrix effects, such as ion suppression or enhancement, and to resolve the analyte from isobaric interferences. researchgate.net
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation strategy. Stationary phases such as C18 are widely used, separating molecules based on their hydrophobicity. sigmaaldrich.com For enhanced separation of structurally similar compounds, pentafluorophenyl (PFP) columns can be employed, which offer alternative selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions. bohrium.com
In some applications, Hydrophilic Interaction Liquid Chromatography (HILIC) provides an alternative separation mechanism. HILIC is particularly useful for polar compounds like CMP, which contains two carboxylic acid groups, and separates analytes based on their partitioning between a polar stationary phase and a mobile phase with a high concentration of a less-polar organic solvent. nih.gov
Due to the typically low concentrations of furan fatty acids in samples, an enrichment step using techniques like silver ion chromatography may be performed prior to LC-MS/MS analysis to selectively isolate the furan-containing compounds from the bulk of saturated and unsaturated fatty acids. nih.govresearchgate.net
Interactive Table 1: Chromatographic Columns for CMPF Analysis
| Column Type | Stationary Phase Chemistry | Separation Principle | Typical Application |
|---|---|---|---|
| Reversed-Phase | Octadecylsilane (C18) | Hydrophobicity | General purpose analysis of non-polar to moderately polar compounds. |
| Reversed-Phase | Pentafluorophenyl (PFP) | Multiple interactions (hydrophobic, π-π, dipole-dipole, ion-exchange) | Separation of isomers and structurally similar aromatic or fluorinated compounds. |
| HILIC | Unbonded silica (B1680970) or polar bonded phases | Polarity and partitioning | Separation of highly polar compounds that are poorly retained in reversed-phase. |
Optimization of Ionization Parameters (ESI, APCI) for Enhanced Sensitivity
The efficiency of ion formation in the mass spectrometer source directly impacts the sensitivity of the analysis. Electrospray ionization (ESI) is the most frequently used technique for LC-MS analysis of CMPF and can be operated in either positive or negative ion mode. nebiolab.combohrium.com Given the presence of two carboxylic acid groups, CMPF ionizes efficiently in negative ESI mode to form the deprotonated molecule [M-H]⁻.
Atmospheric pressure chemical ionization (APCI) is another viable option, particularly for less polar molecules that are challenging to ionize by ESI. nebiolab.comnih.gov Optimization of ionization parameters is a critical step in method development to maximize the signal for the target analyte while minimizing background noise. This process is typically performed by infusing a standard solution of the analyte and systematically adjusting key parameters.
Key parameters for optimization include:
Gas Flows: The flow rates of the nebulizing gas (aids in droplet formation) and drying gas (aids in solvent evaporation) are adjusted to ensure efficient desolvation. hmdb.ca
Temperatures: The drying gas temperature and, in APCI, the vaporizer temperature are optimized to facilitate the transition of the analyte from liquid droplets to gas-phase ions without causing thermal degradation. hmdb.ca
Voltages: The capillary voltage (ESI) or corona discharge current (APCI) is tuned to maximize the ionization of the analyte. The fragmentor or cone voltage is also optimized to control the degree of in-source fragmentation and efficiently transmit the ion of interest into the mass analyzer.
Selection and Validation of Multiple Reaction Monitoring (MRM) Transitions for CMPF and CMPF-d3
Tandem mass spectrometry, particularly on a triple quadrupole instrument, achieves exceptional selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM). This technique involves the specific selection of a precursor ion in the first quadrupole (Q1), its fragmentation via collision-induced dissociation (CID) in the second quadrupole (Q2), and the detection of a specific product ion in the third quadrupole (Q3). nebiolab.com
The development of an MRM method requires the empirical determination of these precursor-product ion pairs, known as transitions. For CMPF, which has a molecular weight of 240.25 g/mol , the precursor ion in negative mode ESI is the [M-H]⁻ ion at a mass-to-charge ratio (m/z) of 239.2. sigmaaldrich.com For the internal standard, CMPF-d3, the precursor ion is m/z 242.2.
A standard solution of each compound is infused into the mass spectrometer to obtain a full scan mass spectrum to confirm the precursor ion. Subsequently, a product ion scan is performed where the precursor ion is fragmented, and all resulting product ions are detected. The most intense and stable product ions are then selected for the MRM transition to ensure the highest sensitivity and specificity. unc.edu The use of at least two transitions per analyte (a primary "quantifier" and a secondary "qualifier") is recommended for confident identification. unc.edu
Interactive Table 2: Selection of MRM Transitions for CMPF and CMPF-d3 (Negative ESI Mode)
| Compound | Precursor Ion | Precursor m/z | Product Ion(s) | Product m/z | Role |
|---|---|---|---|---|---|
| CMPF | [M-H]⁻ | 239.2 | Empirically Determined Fragment 1 | User-defined | Quantifier |
| Empirically Determined Fragment 2 | User-defined | Qualifier | |||
| CMPF-d3 | [M-H]⁻ | 242.2 | Empirically Determined Fragment 1 | User-defined | Quantifier (IS) |
| Empirically Determined Fragment 2 | User-defined | Qualifier (IS) |
Note: Product ions must be determined experimentally by performing product ion scans on the respective analytical standards.
Application of High-Resolution Mass Spectrometry (HRMS) for Definitive Identification and Quantification
While triple quadrupole instruments are the gold standard for targeted quantification, high-resolution mass spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, are increasingly adopted for both quantitative and qualitative analysis. unc.edu Unlike MRM, which targets predefined masses, HRMS acquires full scan data with very high mass accuracy and resolution.
This capability offers several advantages for CMPF analysis:
Definitive Identification: HRMS provides a highly accurate mass measurement (typically with an error of <5 ppm), which allows for the determination of the elemental composition of an ion, thus confirming the identity of CMPF with a high degree of confidence.
Retrospective Analysis: Since full-scan data is collected, samples can be re-interrogated for other compounds of interest at a later date without needing to re-run the samples.
Interference Resolution: The high resolving power of HRMS can distinguish between CMPF and co-eluting isobaric interferences that may have the same nominal mass but slightly different exact masses, leading to more accurate quantification in complex matrices. unc.edunih.gov
Quantification in HRMS is performed by extracting a narrow-window ion chromatogram (XIC) around the exact mass of the analyte, which provides the selectivity needed for accurate measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) Based Methodologies
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high chromatographic resolution, and when coupled with mass spectrometry, it provides robust and sensitive detection. However, for non-volatile compounds like furan fatty acids, a chemical derivatization step is mandatory prior to analysis.
Derivatization Strategies for Volatility Enhancement and Improved Chromatographic Performance
Derivatization is a chemical reaction used to convert an analyte into a product with properties that are more amenable to a specific analytical method. researchgate.net For GC-MS analysis of CMPF, the primary goals of derivatization are to increase volatility and thermal stability by masking the polar carboxylic acid functional groups. researchgate.net
Common derivatization strategies for fatty acids include:
Esterification: This is the most common approach, where the carboxylic acid groups are converted into esters. Fatty Acid Methyl Esters (FAMEs) are typically formed using reagents like boron trifluoride in methanol (B129727) (BF₃-MeOH). The resulting FAMEs are significantly more volatile than the parent acids, allowing them to be analyzed by GC. researchgate.net
Silylation: This process replaces active hydrogens on functional groups (like -COOH and -OH) with a trimethylsilyl (B98337) (TMS) group. Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. researchgate.net The resulting TMS-esters are thermally stable and volatile, exhibiting excellent chromatographic behavior.
Interactive Table 3: Common Derivatization Strategies for GC-MS Analysis of Fatty Acids
| Derivatization Method | Reagent Example | Target Functional Group | Resulting Derivative | Purpose |
|---|---|---|---|---|
| Esterification | Boron Trifluoride-Methanol (BF₃-MeOH) | Carboxylic Acid (-COOH) | Fatty Acid Methyl Ester (FAME) | Increases volatility and thermal stability. |
| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carboxylic Acid (-COOH), Hydroxyl (-OH) | Trimethylsilyl (TMS) Ester/Ether | Increases volatility and reduces polarity. |
Optimization of GC Separation Parameters and Column Selection for Furan Fatty Acid Profiling
The successful separation of furan fatty acids (FuFAs) like CMPF from complex biological mixtures by Gas Chromatography (GC) is fundamentally dependent on the meticulous selection of the capillary column and the optimization of separation parameters. The choice of a GC column should be based on four key characteristics: stationary phase, column internal diameter (I.D.), film thickness, and column length. trajanscimed.comgreyhoundchrom.comsigmaaldrich.com
The stationary phase is the most critical factor as it governs the selectivity of the separation. greyhoundchrom.com The guiding principle is "like dissolves like," meaning the polarity of the stationary phase should be matched to the polarity of the analytes. greyhoundchrom.comsigmaaldrich.com For the analysis of FuFAs, which are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to GC analysis, low to mid-polarity columns are often employed. greyhoundchrom.com Several studies have demonstrated successful separation of FAMEs, including FuFAs, using columns such as the non-polar HP-1 (dimethylpolysiloxane) and HP-5MS, or intermediate-polarity columns. gcms.czmdpi.compsu.edu An HP-5MS column has been shown to be effective in resolving various furan isomers. mdpi.com For highly complex samples, multidimensional GC systems can provide enhanced resolution, often negating the need for extensive pre-analytical cleanup steps. gcms.czpsu.edugcms.cz
Column dimensions also play a crucial role. A narrower internal diameter (e.g., 0.25 mm) increases separation efficiency and resolution. greyhoundchrom.comsigmaaldrich.com Column length affects both resolution and analysis time, with 30-meter columns generally offering a good compromise for most applications. greyhoundchrom.com The film thickness of the stationary phase influences the retention of analytes; thicker films are better suited for highly volatile compounds. phenomenex.com
Optimization of GC operating parameters is essential to achieve sharp, symmetrical peaks. This includes the temperature program, carrier gas flow rate, and injection method. The injector temperature is typically set high enough to ensure rapid volatilization of the FAMEs, often around 280°C. mdpi.compsu.edu A programmed temperature ramp, for instance from 130°C to 300°C, allows for the sequential elution of compounds with different boiling points. psu.edu Helium is commonly used as the carrier gas, and a split injection is frequently utilized to introduce a small, representative portion of the sample onto the column. gcms.czmdpi.compsu.edu
Table 1: Examples of GC Columns and Parameters for Furan Fatty Acid Analysis This table is interactive. You can sort and filter the data.
| Column Type | Stationary Phase | Dimensions (L x I.D., Film) | Typical Application | GC Parameters | Source(s) |
|---|---|---|---|---|---|
| HP-1 / HP-5MS | Dimethylpolysiloxane (non-polar) | 25-30 m x 0.2 mm, 0.25 µm | General FAME analysis, Furan derivatives | Injector: 280°C; Program: 130°C to 300°C; Carrier: Helium | gcms.czmdpi.compsu.edu |
| HP-WAX | Polyethylene Glycol (polar) | 15 m x 0.32 mm, 20 µm | Separation of polar furan derivatives (potential peak tailing) | - | mdpi.com |
| Multidimensional | Various (e.g., HP-1) | - | Direct analysis of FuFAs in complex matrices (e.g., fish oil, milk) | Cooled injection, column switching, cold trapping | gcms.czpsu.edugcms.cz |
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry for Detection
Following chromatographic separation, mass spectrometry (MS) provides sensitive detection and structural identification of the analytes. For GC-MS analysis of FuFAs, Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques.
Electron Ionization (EI) is a hard ionization method that bombards analyte molecules with high-energy electrons (typically 70 eV). azom.comrsc.org This process imparts significant energy, leading to extensive and reproducible fragmentation. azom.comyoutube.com The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint that can be compared against spectral libraries (e.g., NIST) for confident compound identification. azom.comnih.gov However, this high energy can sometimes lead to the complete absence of the molecular ion, making it challenging to determine the molecular weight of an unknown compound. azom.com EI has been widely used for the identification and quantification of FuFA methyl esters. gcms.czresearchgate.net
Chemical Ionization (CI) is a soft ionization technique that uses a reagent gas (such as methane (B114726) or ammonia) to ionize the analyte molecules via proton transfer or adduction. azom.comyoutube.com This is a lower-energy process that results in significantly less fragmentation and typically produces an abundant ion corresponding to the protonated molecule [M+H]⁺ or an adduct, clearly indicating the analyte's molecular weight. azom.comnih.gov This feature is invaluable for identifying novel compounds or confirming the identity of analytes when library spectra are unavailable. azom.com CI can also help to deconvolute chromatographically co-eluting peaks. azom.com Both EI and CI have been successfully applied to the analysis of FuFAs, with the choice depending on the analytical goal. psu.eduresearchgate.net For instance, CI has been shown to provide a more uniform response for different fatty acids, which can simplify quantification when pure standards for every analyte are not available. nih.gov
Table 2: Comparison of Electron Ionization (EI) and Chemical Ionization (CI) This table is interactive. You can sort and filter the data.
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
|---|---|---|
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Fragmentation | Extensive, complex fragmentation patterns | Minimal fragmentation |
| Molecular Ion Peak | Often weak or absent | Abundant, easily identifiable |
| Primary Use | Structural elucidation via library matching | Molecular weight determination, analysis of unknowns |
| Sensitivity | Generally high | Can be very high, depends on analyte/reagent gas chemistry |
| Source(s) | azom.comrsc.orgyoutube.com | azom.comyoutube.comnih.gov |
Comprehensive Sample Preparation Protocols for Biological Research Samples
The preparation of biological samples is a critical stage that aims to isolate and concentrate CMPF and its internal standard, CMPF-d3, from interfering matrix components, ensuring accurate and reproducible quantification.
Protein Precipitation and Liquid-Liquid Extraction Techniques for Various Biological Matrices
For plasma and serum samples, the first step is typically the removal of high-abundance proteins. Protein Precipitation (PPT) is a rapid and effective method for this purpose. nih.govresearchgate.net It involves adding a precipitating agent, most commonly an organic solvent like acetonitrile (B52724) (ACN) or an acid, to the sample. nih.govresearchgate.net ACN is frequently the solvent of choice, as it demonstrates high analyte recovery and good reproducibility. researchgate.netnih.govresearchgate.net A standard protocol involves adding three parts ACN to one part plasma, vortexing to mix, and then separating the precipitated proteins by centrifugation or filtration. thermofisher.com High-throughput workflows can be achieved using 96-well protein precipitation plates. thermofisher.com
Following protein removal, Liquid-Liquid Extraction (LLE) is used to selectively extract lipids, including FuFAs, from the aqueous supernatant. The Bligh-Dyer method is a classic LLE procedure for lipids that uses a ternary mixture of chloroform, methanol, and water. uliege.benih.gov After mixing and centrifugation, the lipids, including CMPF, partition into the lower organic (chloroform) phase, which is then carefully collected for further analysis. uliege.be
Solid-Phase Extraction (SPE) and Microextraction Methods for Analyte Enrichment
Due to the often low endogenous concentrations of FuFAs, an enrichment step is frequently required following initial extraction. Solid-Phase Extraction (SPE) provides a more selective cleanup and concentration of analytes compared to LLE. researchgate.net The choice of SPE sorbent is critical for achieving high recovery. For uremic toxins with acidic functional groups like CMPF, anion-exchange sorbents have proven effective. uib.esresearchgate.net For general FAME analysis, silver ion SPE (Ag-SPE) can be used to fractionate fatty acids based on their degree of unsaturation. researchgate.net Modern SPE can be automated in 96-well plate formats or as online systems coupled directly to the analytical instrument, significantly increasing throughput. uib.eswur.nl
Microextraction techniques have emerged as green analytical alternatives that drastically reduce solvent consumption and sample volume requirements. researchgate.netnih.gov Headspace solid-phase microextraction (HS-SPME) is a solvent-free method ideal for volatile compounds. nih.govrestek.com In HS-SPME, a coated fiber is exposed to the headspace above the sample, where volatile analytes partition onto the fiber before being thermally desorbed into the GC injector. nih.gov The selection of the fiber coating, such as Carboxen/Polydimethylsiloxane (CAR/PDMS), is optimized to maximize the adsorption of the target analytes. mdpi.comnih.gov
Homogenization and Fractionation Procedures for Cellular and Tissue Samples
Analyzing FuFAs in solid tissues or specific cellular compartments requires initial sample disruption and fractionation. Homogenization is the process of breaking down tissue architecture to release cellular contents. This can be achieved by mechanically grinding the tissue, often after it has been frozen in liquid nitrogen (cryogenic pulverization), to prevent enzymatic degradation. nih.govscholasticahq.com The resulting homogenate is then subjected to lipid extraction procedures as described previously. uliege.be
To investigate the subcellular distribution of CMPF, cellular fractionation is employed. This technique separates a cell homogenate into its constituent organelles (e.g., nuclei, mitochondria, microsomes, cytosol) based on differences in their size, shape, and density. nih.govnih.gov The most common method is differential centrifugation, where a series of centrifugation steps at increasing speeds pellets progressively smaller organelles. nih.govlipidmaps.org These crude fractions can be further purified using density gradient centrifugation. More advanced techniques like flow field-flow fractionation (FlFFF) can also be used to separate subcellular components by size prior to lipid analysis. researchgate.net Once separated, each fraction is analyzed to determine the concentration and localization of the furan fatty acids.
Table 3: Overview of Sample Preparation Techniques for CMPF/FuFA Analysis This table is interactive. You can sort and filter the data.
| Technique | Principle | Target Matrix | Purpose | Key Considerations | Source(s) |
|---|---|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation and removal by solvent or acid. | Plasma, Serum | Deproteinization, initial cleanup. | Acetonitrile is often preferred for high recovery. | researchgate.netnih.govresearchgate.netthermofisher.com |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Aqueous samples, tissue homogenates | Lipid extraction. | Bligh-Dyer (Chloroform/Methanol) is common for lipids. | uliege.benih.gov |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent and elution with a solvent. | Extracts from plasma, urine, etc. | Cleanup and analyte enrichment. | Sorbent selection is crucial (e.g., anion-exchange for CMPF). | researchgate.netuib.esresearchgate.net |
| HS-SPME | Adsorption of volatile analytes onto a coated fiber from the headspace. | Food, potentially biological samples | Enrichment of volatile compounds. | Fiber coating must be optimized for target analytes. | mdpi.comnih.govrestek.com |
| Homogenization | Mechanical disruption of tissue structure. | Solid tissues (e.g., liver, muscle) | Release of intracellular components. | Cryogenic methods prevent degradation. | nih.govscholasticahq.com |
| Cellular Fractionation | Separation of organelles by centrifugation. | Cultured cells, tissue homogenates | Subcellular localization studies. | Requires multiple centrifugation steps and markers for validation. | nih.govnih.gov |
Rigorous Method Validation and Quality Control Frameworks for CMPF and CMPF-d3 Assays
To ensure that an analytical method for CMPF and CMPF-d3 is reliable, accurate, and precise, it must undergo rigorous validation. This process establishes the performance characteristics of the assay and ensures its suitability for the intended research application.
A comprehensive method validation includes the assessment of several key parameters:
Linearity and Range: This confirms that the instrument response is directly proportional to the analyte concentration over a specified range. It is determined by analyzing a series of calibration standards to generate a standard curve. uib.esresearchgate.net
Accuracy and Precision: Accuracy measures how close the measured value is to the true value, while precision measures the degree of scatter or reproducibility between measurements. Both are evaluated by repeatedly analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). nih.govresearchgate.net
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest analyte concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.netnih.govnih.gov
Selectivity/Specificity: This demonstrates that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.
Recovery: Extraction recovery quantifies the efficiency of the sample preparation process. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a standard added to a blank matrix after extraction. researchgate.netnih.govresearchgate.net
Matrix Effects: This assesses the influence of co-eluting compounds from the biological matrix on the ionization efficiency of the analyte. Ion suppression or enhancement can lead to inaccurate results. nih.gov
Stability: The stability of CMPF in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nih.gov
The cornerstone of a robust quantitative assay is the implementation of stringent Quality Control (QC) measures. The most critical component of this is the use of a stable isotope-labeled internal standard (IS). For the analysis of CMPF, CMPF-d3 is the ideal IS. It is chemically identical to CMPF but has a different mass due to the deuterium (B1214612) labels. By adding a known amount of CMPF-d3 to every sample, standard, and QC at the very beginning of the sample preparation process, it co-processes with the endogenous analyte. nih.gov This allows it to correct for variability and potential analyte loss during every step of the procedure, from extraction and derivatization to injection and ionization, thereby greatly improving the accuracy and precision of the final measurement. nih.gov
Table 4: Key Parameters for Analytical Method Validation This table is interactive. You can sort and filter the data.
| Validation Parameter | Definition | Purpose | Source(s) |
|---|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Defines the working range of the assay. | uib.esresearchgate.net |
| Accuracy | The closeness of agreement between the measured value and the accepted true value. | Assesses systematic error or bias. | nih.govresearchgate.net |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Assesses random error. | nih.govresearchgate.net |
| LOQ | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Defines the lower limit of the assay's reliable measurements. | researchgate.netnih.govnih.gov |
| Recovery | The detector response obtained from an amount of the analyte added to and extracted from the matrix, compared to the detector response for the true concentration of the pure authentic standard. | Measures the efficiency of the extraction procedure. | researchgate.netnih.govresearchgate.net |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Identifies ionization suppression or enhancement from the biological matrix. | nih.gov |
Assessment of Specificity, Linearity, and Dynamic Range of the Analytical Method
The specificity of an analytical method is its ability to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. nih.gov For CMPF, this is achieved through a combination of chromatographic separation and mass spectrometric detection. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) separates CMPF and its internal standard, CMPF-d3, from endogenous plasma or urine constituents. nih.gov The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, ensuring that only the compounds of interest are detected and quantified.
Linearity establishes the relationship between the concentration of the analyte and the instrument's response over a specific range. A calibration curve is generated by analyzing a series of standards of known concentrations. For the quantification of CMPF in plasma, methods have demonstrated excellent linearity over a wide dynamic range, typically from 0.05 to 200 µg/mL. nih.gov The use of a deuterated internal standard helps to maintain this linearity even when matrix effects are present. chromforum.org The acceptance criterion for linearity is typically a correlation coefficient (r²) of 0.995 or better. rsc.org
Table 1: Representative Calibration Curve Data for CMPF in Human Plasma
| Nominal Concentration (µg/mL) | Analyte/IS Peak Area Ratio (Mean) | Calculated Concentration (µg/mL) | Accuracy (%) |
|---|---|---|---|
| 0.05 | 0.0025 | 0.051 | 102.0 |
| 0.5 | 0.0248 | 0.496 | 99.2 |
| 5 | 0.2510 | 5.02 | 100.4 |
| 50 | 2.4950 | 49.9 | 99.8 |
| 150 | 7.5600 | 151.2 | 100.8 |
| 200 | 9.9800 | 199.6 | 99.8 |
| Correlation Coefficient (r²): 0.9998 |
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is the smallest amount of analyte that can be distinguished from the background noise, typically defined as a signal-to-noise ratio (S/N) of 3:1. mdpi.com The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy, usually with an S/N ratio of 10:1. mdpi.com For bioanalytical methods, the LOQ must demonstrate a precision (coefficient of variation, CV) of less than 20% and an accuracy within ±20% of the nominal value. rsc.org For CMPF analysis in plasma, highly sensitive UPLC-MS/MS methods have achieved an LOQ of 0.05 µg/mL. nih.gov
Table 2: LOD and LOQ for CMPF in Human Plasma
| Parameter | Concentration (µg/mL) | Basis for Determination |
|---|---|---|
| Limit of Detection (LOD) | 0.017 | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.05 | Signal-to-Noise Ratio ≥ 10; Precision <20% CV; Accuracy ±20% nih.gov |
Evaluation of Inter-Day and Intra-Day Precision and Accuracy
Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. wisdomlib.orgresearchgate.net Intra-day precision (repeatability) is assessed by analyzing replicate quality control (QC) samples at multiple concentration levels (low, medium, and high) within a single day. researchgate.net Inter-day precision (reproducibility) is determined by analyzing the same QC samples over several different days. researchgate.net Accuracy refers to the closeness of the mean test results to the true or nominal value. For a method to be considered precise and accurate, the coefficient of variation (CV) for precision should not exceed 15% (except at the LOQ), and the accuracy should be within ±15% of the nominal value. rsc.org
Table 3: Representative Inter-Day and Intra-Day Precision and Accuracy for CMPF in Human Plasma
| QC Level | Nominal Conc. (µg/mL) | Intra-Day (n=6) | Inter-Day (n=18, 3 days) | ||
|---|---|---|---|---|---|
| Precision (%CV) | Accuracy (%) | Precision (%CV) | Accuracy (%) | ||
| Low (LQC) | 0.15 | 4.5 | 103.2 | 6.8 | 101.5 |
| Medium (MQC) | 80 | 3.1 | 98.9 | 4.2 | 99.7 |
| High (HQC) | 160 | 2.8 | 101.4 | 3.9 | 100.6 |
Comprehensive Assessment of Matrix Effects and Ion Suppression/Enhancement Phenomena
Matrix effects occur when co-eluting substances from the biological matrix affect the ionization efficiency of the analyte, leading to ion suppression or enhancement. nih.gov This can compromise the accuracy and reproducibility of the method. A comprehensive assessment is crucial. Qualitative assessment can be performed using post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. chromatographyonline.com Injection of a blank matrix extract will show a dip or rise in the signal at retention times where interfering compounds elute.
Quantitative assessment is typically done using the post-extraction spike method. nih.gov The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the Matrix Factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates enhancement. The use of a stable isotope-labeled internal standard like CMPF-d3 is the most effective way to compensate for matrix effects, as it is affected similarly to the analyte. The IS-normalized MF should be close to 1, with a low coefficient of variation across different lots of the biological matrix. nih.gov
Table 4: Representative Matrix Effect Assessment for CMPF in Human Plasma
| QC Level | Analyte (CMPF) Matrix Factor (Mean) | Internal Standard (CMPF-d3) Matrix Factor (Mean) | IS-Normalized Matrix Factor (Mean) | IS-Normalized MF (%CV, n=6 lots) |
|---|---|---|---|---|
| Low (LQC) | 0.85 | 0.83 | 1.02 | 5.1 |
| High (HQC) | 0.88 | 0.86 | 1.02 | 4.7 |
Stability Profiling of Analytes in Prepared Samples and Long-Term Stored Biological Matrices
Stability testing ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This includes evaluating the stability of CMPF and CMPF-d3 under various conditions.
Bench-top stability: Assesses analyte stability in the matrix at room temperature for a period that simulates sample handling.
Freeze-thaw stability: Evaluates the impact of repeated freezing and thawing cycles on analyte concentration.
Autosampler stability: Determines if the analyte is stable in the processed sample extract while waiting for injection in the autosampler.
Long-term stability: Assesses analyte stability in the biological matrix when stored frozen (-20°C or -80°C) for an extended period. nih.gov
For each stability test, the mean concentration of the stored samples is compared to that of freshly prepared samples, and the deviation should typically be within ±15%. nih.gov
Table 5: Representative Long-Term Stability of CMPF in Human Plasma (n=6)
| QC Level | Storage Condition | Duration | Mean % Deviation from Nominal |
|---|---|---|---|
| Low (LQC) | -20°C | 3 Months | -5.2% |
| -80°C | 6 Months | -3.8% | |
| High (HQC) | -20°C | 3 Months | -4.1% |
| -80°C | 6 Months | -2.9% |
Association of Endogenous CMPF Levels with Metabolic Dysregulation in Animal Models
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a furan fatty acid metabolite that has garnered significant attention for its complex and sometimes contradictory roles in metabolic health. Pre-clinical studies using various animal models have been instrumental in dissecting its association with metabolic dysregulation, revealing a nuanced profile that can be both beneficial and detrimental depending on the physiological context and concentration.
The relationship between CMPF and glucose metabolism is multifaceted. In some rodent models, elevated levels of CMPF are associated with impaired glucose control and beta-cell dysfunction. Studies in diet-induced obese (DIO) and genetically obese (ob/ob) mouse models have shown that a rapid elevation in CMPF can impair glucose-stimulated insulin (B600854) secretion (GSIS) and reduce glucose sensitivity, potentially accelerating the progression to diabetes. researchgate.net These findings suggest that chronically high concentrations of CMPF could act as a stressor to pancreatic beta-cells, contributing to their dysfunction. researchgate.netnih.gov
Table 1: Effects of CMPF on Glucose Homeostasis in Rodent Models
| Animal Model | CMPF Effect | Key Findings | Reference |
|---|---|---|---|
| Diet-Induced Obese (DIO) Mice | Impaired Glucose Tolerance | Elevated CMPF led to impaired glucose-stimulated insulin secretion. | researchgate.net |
| ob/ob Mice | Potentiated Diabetes Development | Showed impaired GSIS and reduced insulin-positive pancreatic area. | researchgate.net |
| Diet-Induced Obese (DIO) Mice | Improved Insulin Sensitivity | CMPF administration reversed liver lipid accumulation and improved insulin sensitivity. | nih.gov |
CMPF has demonstrated significant effects on hepatic lipid metabolism, positioning it as a key regulator of non-alcoholic fatty liver disease (NAFLD) and hepatic steatosis in pre-clinical models. nih.govmdpi.com Research shows that CMPF administration can both prevent the onset of high-fat diet-induced steatosis and reverse existing liver lipid accumulation in obese mice. nih.gov The mechanism involves a direct impact on the liver's metabolic pathways. researchgate.net
In vivo and in vitro studies have revealed that CMPF alters hepatic lipid metabolism by acutely inhibiting acetyl-CoA carboxylase (ACC), a key enzyme in de novo lipogenesis (the synthesis of new fatty acids). nih.govresearchgate.net This inhibition leads to a decrease in lipid synthesis and a concurrent increase in fatty acid beta-oxidation, where fats are broken down for energy. nih.govresearchgate.net Furthermore, CMPF induces the expression of Fibroblast Growth Factor 21 (FGF21), a hormone with potent metabolic regulatory effects. nih.gov This induction of FGF21 is crucial for the long-term protective effects against steatosis, as it helps to suppress the expression of lipogenic genes like SREBP1c and ACC1/2. nih.gov In mouse models, liver-specific deletion of CD36, a fatty acid transporter, has been shown to decrease hepatic lipid concentration, highlighting the importance of fatty acid uptake in steatosis. mdpi.com
Table 2: CMPF's Impact on Hepatic Lipid Metabolism in Mice
| Study Focus | Model | Key Findings | Reference |
|---|---|---|---|
| Prevention of Steatosis | Mice fed a high-fat diet | CMPF treatment prior to the diet prevented the development of fatty liver through an FGF21-dependent mechanism. | nih.gov |
| Reversal of Steatosis | Diet-induced and genetically obese mice | CMPF administration reversed hepatic lipid accumulation. | nih.gov |
| Mechanism of Action | Primary mouse hepatocytes | CMPF increased beta-oxidation and inhibited ACC activity. | nih.govresearchgate.net |
In the context of kidney disease, CMPF is recognized as a protein-bound uremic toxin. nih.gov Uremic toxins accumulate in the body when kidney function declines and are associated with the progression of chronic kidney disease (CKD) and its complications. nih.govmdpi.com Animal models of CKD are crucial for studying the accumulation and effects of these toxins. nih.govmdpi.com
Studies have shown that CMPF, along with other toxins like indoxyl sulfate (B86663), accumulates in patients with CKD. nih.gov In animal models, particularly those with tubular injury, the plasma concentrations of uremic toxins can rise significantly, often mimicking the levels seen in human kidney failure. nih.govmdpi.com The accumulation of these toxins is linked to further kidney damage and systemic effects. aging-us.com The role of CMPF in this context is tied to its interaction with renal transporters, which are responsible for its excretion. nih.govaging-us.com Impaired function of these transporters in CKD leads to the buildup of CMPF and other uremic toxins in circulation.
The accumulation of uremic toxins, including CMPF, is closely linked to the high incidence of cardiovascular disease in patients with CKD. nih.govnih.govnih.gov Endothelial dysfunction, a state where the inner lining of blood vessels fails to perform its normal functions, is a key factor in the development of cardiovascular diseases and is exacerbated by uremic conditions. nih.govmdpi.comresearchgate.net
While direct studies on CMPF's effect on endothelial integrity are emerging, its role as a uremic toxin implicates it in the pathophysiology of cardiovascular dysfunction. nih.gov Animal models of metabolic syndrome and heart failure show that metabolic dysregulation contributes to cardiac problems like hypertrophy and diastolic dysfunction. nih.gov In vitro models of endothelial dysfunction allow for the detailed study of how circulating factors, including toxins, promote inflammation, oxidative stress, and an imbalance in vascular tone, all of which are hallmarks of cardiovascular disease. nih.govresearchgate.net The link between metabolic disorders and cardiovascular complications is well-established in various rodent models. frontiersin.orgmdpi.com
Cellular and Molecular Mechanisms Underlying CMPF Bioactivity
Understanding the bioactivity of CMPF at a fundamental level requires examining its interactions with cellular components that govern its transport, localization, and influence on metabolic pathways. ucsf.edursc.orgstanford.edu
The transport and disposition of CMPF are heavily influenced by its binding to plasma proteins and its interaction with specific cellular transporters. As a protein-bound uremic toxin, a significant portion of CMPF in the bloodstream is bound to albumin. nih.gov This binding limits its removal by conventional dialysis but also facilitates its delivery to certain tissues through a process known as "albumin-mediated" hepatic uptake. nih.gov This phenomenon, where the interaction of the albumin-ligand complex with the cell surface enhances ligand dissociation and uptake, has been described for substrates of organic anion-transporting polypeptides (OATPs). nih.gov
Organic anion transporters (OATs) are a family of proteins crucial for the transport of a wide range of endogenous and exogenous substances, including many drugs and toxins like CMPF. nih.gov These transporters are highly expressed in the kidneys and liver, where they play a key role in excretion. nih.gov Studies have indicated that uremic toxins can inhibit hepatic uptake transporters, potentially affecting the disposition of other drugs. nih.gov The interaction of CMPF with OATs in the kidney is critical for its renal clearance, and dysfunction of these transporters in CKD is a primary reason for its accumulation as a uremic toxin. nih.govnih.gov
Impact on Mitochondrial Function and Bioenergetics in Isolated Cells and Cell Lines
The furan fatty acid metabolite 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) has been shown to directly impact mitochondrial integrity and cellular energy production. nih.gov Studies using isolated pancreatic β-cells and cell lines have demonstrated that exposure to CMPF leads to significant mitochondrial dysfunction. nih.govnih.gov This impairment is a key mechanism underlying CMPF-induced cellular stress.
Research has also highlighted that mitochondrial dysfunction itself can perpetuate a cycle of cellular damage. For instance, compromised mitochondria can lead to increased production of reactive oxygen species (ROS), further stressing the cell. mdpi.commdpi.com In Cmpk2-knockout mouse neurons, mitochondrial dysfunction was characterized by reduced ATP production and impaired cristae architecture, underscoring the importance of mitochondrial integrity for cellular health. nih.gov
Table 1: Effects of CMPF on Mitochondrial Bioenergetics in Cellular Models
| Parameter | Observation in Cellular Models | Affected Cell Type(s) | Reference |
| Mitochondrial Function | Impaired | Pancreatic β-cells | nih.gov |
| ATP Accumulation | Decreased (glucose-induced) | Pancreatic β-cells | nih.gov |
| Oxidative Phosphorylation | Inhibited | Mesangial cells | researchgate.netnih.gov |
Influence on Oxidative Stress Pathways and Reactive Oxygen Species Generation in Cellular Models
CMPF is a significant inducer of oxidative stress in cellular models. nih.govnih.gov This is characterized by an increase in the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen that can damage cellular components like DNA, proteins, and lipids. nih.govresearchgate.net The overproduction of ROS creates an imbalance with the cell's antioxidant defense systems, leading to a state of oxidative stress.
In pancreatic islets isolated from mouse models, CMPF treatment leads to a notable increase in ROS levels. researchgate.net This elevation in ROS is linked to the compound's negative effects on glucose metabolism and its promotion of advanced glycation end-product (AGE) formation, which further contributes to cellular dysfunction. researchgate.net The induction of oxidative stress by CMPF is considered a primary mechanism through which it exerts its pathophysiological effects, particularly in the context of metabolic diseases. nih.govnih.govnih.gov
The generation of ROS is often tied to mitochondrial activity. nih.gov The electron transport chain in mitochondria is a major source of ROS, and when mitochondrial function is disturbed, as it is by CMPF, ROS production can increase. nih.govnih.gov This feedback loop, where mitochondrial dysfunction leads to ROS production and ROS, in turn, can cause further mitochondrial damage, is a critical aspect of cellular pathology. mdpi.commdpi.com Cellular models have become essential for studying these complex interactions and for screening compounds that might modulate RONS (reactive oxygen and nitrogen species) signaling. researchgate.netresearchgate.net
Table 2: CMPF-Induced Oxidative Stress Markers in Cellular Models
| Marker | Finding | Cellular Model | Reference |
| Reactive Oxygen Species (ROS) | Significantly increased | Pancreatic islets (DIO and Ob/Ob mice) | researchgate.net |
| Oxidative Stress | Induced | Pancreatic β-cells | nih.gov |
| Glycoprotein Content | Increased (indicative of glycation) | Pancreatic islets (CMPF-treated mice) | researchgate.net |
Modulation of Inflammatory Responses and Cytokine Expression in in vitro Systems
While direct studies on CMPF's role in modulating cytokine expression in vitro are specific, the broader context of its bioactivity suggests an interaction with inflammatory pathways. Inflammation is often closely linked with oxidative stress and mitochondrial dysfunction, both of which are known consequences of CMPF exposure. nih.govmdpi.comresearchgate.net
In various disease models, inflammation is a key driver of pathology. nih.gov For instance, in myeloproliferative neoplasms, the JAK2V617F mutation leads to the overproduction of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This chronic inflammatory state provides a selective advantage to the mutated cells. nih.gov Similarly, chronic inflammation is known to contribute to endothelial dysfunction, a process that can be modeled in vitro. mdpi.com
The cellular machinery that responds to pathogens and cellular damage, such as the inflammasome, is responsible for the production of key inflammatory cytokines like IL-1β. mdpi.com The activation of these pathways can be triggered by various stimuli, including particles taken up by phagocytic cells like macrophages. mdpi.com Given that CMPF induces cellular stress and damage, it is plausible that it could trigger inflammatory signaling cascades in responsive immune cells or other cell types in vitro, although specific studies detailing this are needed. The interplay between ROS, which CMPF generates, and inflammatory signaling pathways like NF-κB is well-established, suggesting a potential mechanism for CMPF to influence inflammation. mdpi.com
Effects on Gene Expression Profiles and Signal Transduction Pathways in Cultured Cells
CMPF has been shown to significantly alter gene expression profiles and modulate key signal transduction pathways in cultured cells, particularly those involved in lipid metabolism and insulin secretion. nih.govnih.govnih.gov These changes are central to its biological effects.
In hepatic models, CMPF treatment leads to a long-term, adaptive decrease in the expression of proteins central to lipid synthesis, including Insig2, sterol regulatory element-binding protein-1c (SREBP-1c), and fatty acid synthase (FAS). nih.gov Concurrently, CMPF induces the expression of fibroblast growth factor 21 (FGF21), a critical regulator of energy metabolism. nih.govnih.gov This modulation of gene expression effectively "primes" the liver to resist the development of high-fat diet-induced fatty liver. nih.gov
The mechanism for these changes involves the direct allosteric inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov This inhibition initiates a feedback loop involving enhanced fatty acid oxidation and FGF21 production. nih.gov Signal transduction pathways are a series of chemical reactions in a cell that are triggered when a molecule attaches to a receptor on the cell surface, with the signal being passed down a chain of molecules until a cellular response is elicited. khanacademy.orgyoutube.com CMPF's action on ACC represents an intervention in such a pathway.
In pancreatic β-cells, CMPF causes the dysregulation of key transcription factors, which ultimately leads to reduced insulin biosynthesis. nih.gov This demonstrates that CMPF can interfere with the fundamental signal transduction pathways that govern cell function and identity. nih.gov The ability to modulate gene expression is a powerful tool in research for establishing the function of specific genes by observing the effects of their knockdown or overexpression. youtube.com
Table 3: Modulation of Gene and Protein Expression by CMPF in Cultured Cells
| Target Molecule | Effect of CMPF | Cellular Model | Reference |
| SREBP-1c | Decreased expression | Primary hepatocytes | nih.govnih.gov |
| ACC1/2 | Decreased expression | Primary hepatocytes | nih.gov |
| FGF21 | Induced production | Primary hepatocytes | nih.govnih.gov |
| Key Transcription Factors | Dysregulated | Pancreatic β-cells | nih.gov |
Comparative Studies of CMPF Accumulation and Response in Animal Models of Disease
Profiling CMPF Concentrations across Different Disease States in Rodent Models
Animal models have been instrumental in understanding the pathophysiological relevance of CMPF, with studies demonstrating its accumulation in various disease states, particularly those related to metabolic dysfunction. nih.govresearchgate.net
In rodent models of diabetes, plasma levels of CMPF are found to be elevated to concentrations that mirror those seen in human diabetic conditions. nih.gov For example, in diet-induced obese (DIO) mice, a model that mimics aspects of human type 2 diabetes, elevated CMPF levels are associated with glucose intolerance and impaired insulin secretion. nih.govresearchgate.net Similarly, in genetically obese ob/ob mice, CMPF administration exacerbates beta-cell dysfunction. researchgate.net
Researchers have also used rodent models to investigate the effects of CMPF independently of its endogenous production. In these studies, CMPF is administered to animals to achieve plasma concentrations comparable to those observed in disease states. nih.govnih.gov For instance, in DIO mouse models, CMPF was administered to study its effects on hepatic steatosis. nih.gov These models are crucial for establishing a causal link between elevated CMPF levels and specific pathologies, which is more challenging to determine from purely observational human studies. plos.org The use of animal models, however, must be carefully considered, as they may not always perfectly replicate complex human chronic diseases. nih.gov
Table 4: CMPF Levels and Effects in Rodent Disease Models
| Rodent Model | Disease State | Key Finding Related to CMPF | Reference |
| Diet-Induced Obese (DIO) Mice | Obesity, Insulin Resistance | Elevated CMPF induces glucose intolerance. | nih.govnih.gov |
| Ob/Ob Mice | Genetic Obesity, Diabetes | CMPF treatment increases ROS in islets. | researchgate.net |
| CD1 Mice on High-Fat Diet | Hepatic Steatosis | CMPF administration reverses and prevents fatty liver. | nih.govnih.gov |
Longitudinal Tracking of CMPF Levels During Disease Progression in Animal Cohorts
Longitudinal studies, which track subjects over time, are critical for understanding the relationship between a biomarker like CMPF and the progression of a disease. nih.gov While detailed longitudinal tracking of CMPF in specific animal cohorts through the full course of a disease is an area of ongoing research, existing studies provide foundational insights.
In a human study that provides a model for animal cohort research, serum and urine concentrations of CMPF were quantified over a period of 25 days during supplementation with its precursors. nih.gov The results showed that serum CMPF levels increased significantly and remained elevated even after the supplementation period ended, suggesting that the compound has a sustained presence in the body. nih.gov This type of temporal data is invaluable for designing longitudinal studies in animal models to correlate CMPF levels with specific stages of disease development.
Modeling disease progression often involves analyzing longitudinal measurements of a biomarker in conjunction with clinical outcomes. nih.govplos.org For example, a study could track plasma CMPF levels in a cohort of pre-diabetic mice as they progress to overt diabetes, measuring metabolic parameters at multiple time points. This would help to clarify whether rising CMPF levels are a cause or a consequence of the disease progression. nih.gov Such studies would allow researchers to establish a more definitive link between the trajectory of CMPF concentrations and the natural history of diseases like type 2 diabetes or nonalcoholic fatty liver disease. nih.gov
Mechanistic Investigations of Cmpf Bioactivity and Pathophysiological Relevance in Pre Clinical Research Models
Intervention Studies Modulating CMPF Levels and Observing Biological Outcomes in Pre-clinical Models
Intervention studies in pre-clinical models have been instrumental in elucidating the direct biological effects of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) and its potential role in metabolic diseases. These studies typically involve the administration of CMPF to animal models to investigate its impact on various physiological and pathological processes, particularly those related to metabolic homeostasis.
One significant area of investigation has been the effect of CMPF on diet-induced metabolic disorders. In a notable study, researchers explored the impact of CMPF on mice fed a high-fat diet (HFD), a common model for inducing obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD). The findings from this research demonstrated that CMPF administration could both prevent and reverse the detrimental effects of a high-fat diet. nih.gov
In a preventative approach, mice were treated with CMPF before being placed on a high-fat diet. This pre-treatment was shown to protect the animals from developing hepatic steatosis (fatty liver) and insulin resistance. nih.gov Conversely, in a reversal model, mice that had already developed fatty liver and insulin resistance due to HFD feeding showed significant improvement in these conditions following CMPF treatment. nih.gov
The administration of CMPF in these mouse models led to several key biological outcomes that underscore its therapeutic potential. Specifically, CMPF treatment was associated with enhanced whole-body lipid metabolism, improved insulin sensitivity, and a notable reduction in liver lipid accumulation. nih.govnih.gov Microscopic examination of liver tissues from CMPF-treated mice revealed a significant decrease in intracellular lipid droplets compared to control animals on the same high-fat diet. nih.gov
Mechanistically, these studies have suggested that CMPF exerts its effects through the modulation of key metabolic pathways. It has been shown to enhance fatty acid oxidation and decrease lipogenic gene expression in the liver. nih.govresearchgate.net A crucial aspect of its mechanism appears to be the induction of Fibroblast Growth Factor 21 (FGF21), a hormone with potent metabolic regulatory effects. nih.govnih.gov The protective effects of CMPF against steatosis were found to be dependent on FGF21. nih.gov Furthermore, CMPF has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. nih.govnih.gov By inhibiting ACC, CMPF can shift the metabolic balance in the liver from lipid storage to lipid oxidation.
The table below summarizes the key findings from a representative intervention study using a high-fat diet mouse model.
| Intervention Model | Key Biological Outcomes Observed with CMPF Treatment | Proposed a href="https://www.google.com/search?q=CMPF+mechanism+of+action" target="_blank">Mechanism of Action |
| Prevention Model: Mice treated with CMPF prior to High-Fat Diet | - Prevention of hepatic steatosis- Maintenance of insulin sensitivity- Lower hepatic triglyceride levels | - Induction of Fibroblast Growth Factor 21 (FGF21)- Inhibition of acetyl-CoA carboxylase (ACC) |
| Reversal Model: Mice treated with CMPF after developing High-Fat Diet-induced pathologies | - Reversal of liver lipid accumulation- Improved insulin sensitivity- Increased whole-body lipid metabolism | - Enhanced fatty acid utilization- Decreased lipid synthesis in the liver |
These pre-clinical intervention studies provide compelling evidence for the bioactivity of CMPF in the context of metabolic disease. By directly administering the compound and observing the subsequent physiological changes, researchers have been able to attribute specific therapeutic effects to CMPF, independent of its dietary sources like fish oil. nih.govmdpi.com These findings highlight CMPF as a significant metabolite with the potential to influence critical metabolic pathways and protect against the development and progression of conditions like NAFLD and insulin resistance.
Integration of Cmpf Research with Systems Biology and Multi Omics Approaches
Metabolomics Profiling for CMPF and Related Furan (B31954) Metabolites
Metabolomics, the large-scale study of small molecules, provides a direct functional readout of the physiological state of a biological system. For a specific compound like CMPF, metabolomics can elucidate its metabolic fate and its impact on endogenous metabolic pathways.
Untargeted Metabolomics in Identifying Novel CMPF-Associated Pathways and Biomarkers
Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a sample, making it a powerful tool for discovery-driven research. In the context of CMPF, untargeted approaches can identify novel metabolic pathways influenced by this furan fatty acid metabolite. By comparing the global metabolomes of systems with and without CMPF exposure, researchers can pinpoint previously unknown biochemical alterations. For instance, an untargeted metabolomics study using high-resolution mass spectrometry could reveal downstream metabolites of CMPF or identify endogenous metabolic pathways that are significantly perturbed by its presence. Stable isotope labeling, a technique where organisms are grown in the presence of isotopically enriched nutrients (e.g., 13C-labeled glucose), can be used to distinguish biologically derived metabolites from experimental noise, thereby enhancing the reliability of novel pathway discovery. researchgate.net
The use of CMPF-d3 as a stable isotope tracer in untargeted metabolomics allows for the explicit tracking of its metabolic transformation products. By searching for the specific isotopic signature of CMPF-d3, researchers can confidently identify its derivatives, even at low concentrations, and begin to map its metabolic fate within a cell or organism. This approach has been successfully used to study the metabolic fate of other compounds, such as the mycotoxin deoxynivalenol. nih.gov
Targeted Metabolomics for Quantitative Assessment of CMPF and its Precursors/Metabolites
In contrast to the broad survey of untargeted metabolomics, targeted metabolomics focuses on the precise measurement of a predefined set of metabolites. This approach offers high sensitivity and quantitative accuracy, making it ideal for validating findings from untargeted studies and for quantifying specific molecules of interest, such as CMPF and its known precursors or metabolites. nih.gov The use of stable isotope-labeled internal standards, like CMPF-d3, is the gold standard for accurate quantification in targeted mass spectrometry-based metabolomics. researchgate.netmdpi.com CMPF-d3, being chemically identical to its unlabeled counterpart, co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, allowing for the correction of analytical variability and matrix effects. nih.govresearchgate.net
A typical targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would involve spiking a known amount of CMPF-d3 into a biological sample. The ratio of the signal from the endogenous CMPF to the signal from the CMPF-d3 standard is then used to calculate the absolute concentration of CMPF in the sample. This quantitative data is crucial for establishing dose-response relationships and for understanding the physiological relevance of CMPF concentrations.
| Parameter | Description | Relevance to CMPF-d3 Research |
| Untargeted Metabolomics | Global, unbiased detection of all measurable metabolites. | Identification of novel metabolic pathways affected by CMPF and discovery of new CMPF-derived metabolites. The use of CMPF-d3 as a tracer helps in confidently identifying its biotransformation products. |
| Targeted Metabolomics | Quantitative measurement of specific, predefined metabolites. | Accurate quantification of CMPF and its known precursors/metabolites in biological samples. CMPF-d3 is essential as an internal standard for precise and accurate quantification. |
| Stable Isotope Labeling | Use of isotopically enriched compounds (e.g., CMPF-d3) as tracers or internal standards. | Enables the tracing of metabolic pathways, distinguishes true metabolites from artifacts, and provides the basis for accurate quantification. researchgate.net |
Advanced Data Processing, Statistical Analysis, and Pathway Mapping for Metabolomics Datasets
The large and complex datasets generated by metabolomics experiments require sophisticated data processing and analysis pipelines. This typically involves steps such as peak picking, alignment, and normalization. For quantitative studies using CMPF-d3, the data processing workflow would include the calculation of concentration values based on the internal standard.
Once a list of identified and quantified metabolites is generated, statistical methods are employed to identify those that are significantly altered by the presence of CMPF. Multivariate statistical techniques like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are often used to visualize the separation between different experimental groups and to identify the metabolites driving this separation. nih.gov
To place these findings into a biological context, pathway analysis is performed. This involves mapping the significantly altered metabolites onto known metabolic pathway databases such as KEGG and Reactome. nih.gov This can reveal which biochemical pathways are most affected by CMPF. For example, if the levels of several metabolites in the fatty acid beta-oxidation pathway are consistently altered in the presence of CMPF, it provides strong evidence that CMPF modulates this pathway. The use of CMPF-d3 as a tracer can further refine this analysis by showing the flow of the labeled atoms through these pathways.
Cross-Omics Integration for Comprehensive Biological Understanding
To gain a holistic view of the biological impact of CMPF, it is essential to integrate metabolomics data with other "omics" data, such as proteomics and lipidomics. nih.gov This multi-omics approach can reveal the connections between changes in metabolite levels and alterations in protein expression and lipid profiles, providing a more complete picture of the underlying molecular mechanisms.
Correlation Analysis of CMPF Levels with Lipidomics and Proteomics Data in Cellular or Animal Models
A key step in multi-omics integration is to perform correlation analysis between the different datasets. In the context of CMPF research, this would involve measuring CMPF levels (using targeted metabolomics with CMPF-d3 as an internal standard), the global lipid profile (lipidomics), and the global protein profile (proteomics) in the same set of samples from cellular or animal models.
Research has shown that CMPF treatment in mice can alter hepatic lipid metabolism, leading to reduced triglyceride accumulation. A correlation analysis could reveal specific lipid species that are positively or negatively correlated with CMPF levels. For instance, an increase in CMPF might be correlated with a decrease in certain di- and triacylglycerol species and an increase in specific phospholipids (B1166683).
Similarly, proteomics data can be correlated with CMPF levels. A study on furan fatty acids, the precursors to CMPF, in Caco-2 cells identified changes in the expression of proteins involved in lipid droplet biogenesis and general cellular processes like DNA replication and protein biosynthesis. By correlating CMPF concentrations with protein expression, one could identify key regulatory proteins whose abundance is influenced by CMPF.
| Omics Layer | Key Findings in Relation to Furan Fatty Acids/CMPF | Potential for Integration with CMPF-d3 |
| Metabolomics | CMPF is a significant metabolite of furan fatty acids and omega-3 supplements. It has been associated with alterations in lipid biosynthesis pathways. | CMPF-d3 can be used to trace the metabolic fate of CMPF and quantify its impact on specific metabolic pathways. |
| Proteomics | Furan fatty acids can alter the expression of proteins involved in lipid droplet formation and cellular metabolism in Caco-2 cells. | Correlating CMPF levels (quantified using CMPF-d3) with protein expression profiles can identify key protein targets of CMPF. |
| Lipidomics | CMPF treatment in mice alters hepatic lipid profiles, reducing triglyceride accumulation. | Detailed correlation analysis between CMPF levels and specific lipid species can elucidate the mechanisms of CMPF's effect on lipid metabolism. |
Identification of Interconnected Biological Networks and Pathways Modulated by CMPF
The ultimate goal of cross-omics integration is to construct interconnected biological networks that illustrate how CMPF modulates cellular function. By combining data from metabolomics, proteomics, and lipidomics, it is possible to build models of the biological system that show the flow of information from changes in protein expression to alterations in metabolic pathways and lipid profiles.
For example, if proteomics data reveals that CMPF upregulates the expression of a key enzyme in fatty acid oxidation, and metabolomics data shows a corresponding decrease in the substrates of that enzyme and an increase in its products, this provides strong evidence for a direct mechanistic link. Furthermore, if lipidomics data shows a decrease in stored triglycerides, this completes the picture of how CMPF enhances lipid breakdown.
Network analysis tools can be used to visualize these interconnected pathways and to identify key "hub" molecules that are central to the cellular response to CMPF. nih.gov The use of CMPF-d3 as a tracer can provide dynamic information for these network models, showing the rate of flux through different pathways. This systems-level understanding is critical for elucidating the complete biological role of CMPF and for identifying potential therapeutic applications.
Computational Modeling and Network Analysis in CMPF Research
The study of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a significant uremic toxin and a metabolite derived from furan fatty acids found in sources like fish oil, is increasingly benefiting from the integration of systems biology and multi-omics approaches. hmdb.camdpi.com Computational modeling and network analysis, in particular, offer powerful frameworks for deciphering the complex biological interactions of CMPF. nih.govosti.gov These in silico methods allow researchers to move beyond single-pathway analyses to a more holistic understanding of how CMPF influences cellular and organismal physiology. By constructing and analyzing complex biological networks, it becomes possible to model the ripple effects of CMPF's presence, predict its molecular interactions, and integrate vast datasets into a cohesive picture of its mechanism of action. osti.govstanford.edu This computational lens is crucial for understanding its role in both pathophysiology, such as in chronic kidney disease (CKD) and diabetes, and its potential therapeutic effects related to lipid metabolism. mdpi.comnih.govnih.gov
Construction of Metabolic and Signaling Networks Involving CMPF
The construction of metabolic and signaling networks is a foundational step in understanding the systemic impact of CMPF. These networks are essentially maps of molecular interactions, where nodes represent metabolites, proteins, or genes, and edges represent the reactions or relationships that connect them. mdpi.com Research has identified several key pathways where CMPF acts as a significant modulator.
In the context of metabolic networks, CMPF has been shown to directly influence lipid homeostasis. Studies in mouse models and primary hepatocytes reveal that CMPF can act as an allosteric inhibitor of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. nih.gov This inhibition directly impacts the metabolic flux, reducing lipid synthesis and promoting fatty acid oxidation. nih.govnih.gov Furthermore, CMPF initiates a feedback loop involving the induction of Fibroblast Growth Factor 21 (FGF21), a critical regulator of energy metabolism. This leads to a sustained effect on hepatic lipid clearance and prevents lipid accumulation. nih.gov
On the signaling network front, CMPF's influence extends to several critical cascades. Pathway analysis has demonstrated that CMPF treatment significantly alters the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. nih.gov By modulating mTOR, CMPF affects the expression of downstream targets like Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), further contributing to the reduction of lipogenesis. nih.gov In kidney cells, CMPF has been implicated in signaling pathways leading to specific forms of cell death, namely ferroptosis and apoptosis, by affecting iron and lipid metabolism. nih.gov Recent findings also suggest a structural similarity between CMPF and known activators of the PIEZO1 mechanosensitive ion channel, hypothesizing that CMPF could activate this channel on red blood cells, leading to eryptosis (the suicidal death of erythrocytes). oup.com
These established connections allow for the construction of detailed networks that serve as a basis for further computational analysis and hypothesis generation.
Table 1: Known Molecular and Pathway Interactions of CMPF
| Interacting Molecule/Pathway | Type of Interaction | Biological Context | Research Finding |
| Acetyl-CoA Carboxylase (ACC) | Allosteric Inhibition | Hepatic Lipid Metabolism | CMPF directly inhibits ACC activity, reducing fatty acid synthesis and promoting oxidation. nih.govnih.gov |
| mTOR Signaling Pathway | Modulation | Lipid Biosynthesis Regulation | Microarray data shows significant alteration in the mTOR pathway, leading to reduced SREBP1c expression. nih.gov |
| Fibroblast Growth Factor 21 (FGF21) | Induction | Systemic Energy Metabolism | CMPF induces hepatic production of FGF21, creating a feedback loop that maintains lipid homeostasis. nih.gov |
| Ferroptosis Pathway | Induction | Kidney Cell Pathophysiology | In kidney cells, CMPF induces ferroptosis, a form of iron-dependent cell death. nih.gov |
| Apoptosis Pathway | Triggering | Kidney Cell Pathophysiology | CMPF-induced ferroptosis acts as a trigger for apoptosis in kidney cells. nih.gov |
| PIEZO1 Ion Channel | Potential Activation | Erythrocyte Physiology | Due to structural similarity to known activators, CMPF is hypothesized to activate PIEZO1, potentially leading to eryptosis. oup.com |
In Silico Prediction of CMPF Interactions and Biological Activities
While experimental studies have uncovered key interactions, in silico prediction methods offer a powerful, high-throughput approach to broaden the search for CMPF's biological activities and molecular targets. qima-lifesciences.com These computational techniques use the chemical structure of a compound like CMPF to predict its interactions with a vast library of known protein structures or to infer its activity based on similarities to other compounds with known functions. researchgate.netnih.gov This process, often called virtual screening or computational profiling, can prioritize experimental validation and uncover novel mechanisms of action. qima-lifesciences.comnih.gov
Ligand-based methods, for example, could compare the 3D shape and chemical properties of CMPF to databases of molecules with known biological activities. This could reveal unexpected similarities, suggesting that CMPF might interact with targets outside of its currently understood roles in metabolism and uremic toxicity. Given CMPF's furan ring and carboxylic acid moieties, such an analysis might predict interactions with various classes of enzymes or receptors. hmdb.ca
Structure-based methods, such as molecular docking, would virtually "fit" the CMPF molecule into the binding sites of thousands of different protein crystal structures. researchgate.net This approach could identify proteins whose binding pockets are a strong chemical and physical match for CMPF, predicting direct molecular interactions. For instance, docking studies could be used to systematically screen all human metabolic enzymes or cell surface receptors to generate a ranked list of potential binding partners for CMPF, which could then be tested experimentally. This method is particularly useful for identifying potential off-target effects or new therapeutic applications. chemrxiv.org
Although specific, large-scale in silico screening studies for CMPF have not been widely published, the pathways already identified provide a fertile ground for such predictive modeling. For example, knowing that CMPF affects mTOR and induces FGF21 allows for targeted computational screening of other kinases, phosphatases, and transcription factors within those broader signaling networks.
Table 2: Illustrative Examples of Potential Protein Targets for CMPF for In Silico Prediction
| Potential Protein Target Class | Rationale for Prediction | Potential Biological Activity | In Silico Method |
| Kinases | CMPF is known to modulate the mTOR signaling pathway, which involves numerous kinases. nih.gov | Modulation of cell growth, proliferation, and metabolism. | Molecular Docking, Pharmacophore Modeling |
| Nuclear Receptors | FGF21, induced by CMPF, is part of a larger network of metabolic regulation often governed by nuclear receptors. nih.gov | Regulation of gene expression related to metabolism and inflammation. | Ligand-Based Similarity Search, Structure-Based Virtual Screening |
| Ion Channels | CMPF has a hypothesized interaction with the PIEZO1 channel. oup.com | Alteration of cellular ion homeostasis and mechanotransduction. | Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) |
| Transporters (e.g., OATs) | As a uremic toxin, CMPF is known to interact with organic anion transporters (OATs). hmdb.ca | Competitive inhibition of drug and metabolite transport. | Structure-Based Virtual Screening |
| Fatty Acid Binding Proteins (FABPs) | CMPF's structure and role in lipid metabolism suggest potential interaction with intracellular lipid chaperones. | Modulation of fatty acid uptake and trafficking. | Molecular Docking |
Data Integration and Visualization Tools for Multi-Omics Data in CMPF Research
The true power of a systems biology approach to CMPF research is realized through the integration of multiple layers of biological data, known as multi-omics. nih.gov This involves combining data from genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite levels) to build a comprehensive model of a biological system's response to CMPF. frontiersin.org However, integrating these diverse and large-scale datasets presents significant computational challenges. mdpi.com Specialized data integration and visualization tools are therefore essential for making sense of this complexity.
Several computational tools and platforms are available to facilitate multi-omics integration. nih.gov For instance, in a study investigating the effects of CMPF on liver metabolism, transcriptomic data from microarrays could be combined with metabolomic data from mass spectrometry. Integration tools can map the identified metabolites and differentially expressed genes onto known metabolic pathway maps, highlighting which pathways are most significantly perturbed by CMPF. nih.govnih.gov
Network-based integration is a particularly powerful method. Tools like Cytoscape or platforms with integrated analysis suites like mixOmics allow researchers to build networks where nodes can represent different types of molecules (genes, proteins, metabolites) and edges represent their statistical or known biological relationships. mdpi.com By overlaying expression data (e.g., coloring nodes based on whether they are up- or down-regulated by CMPF), researchers can visualize the flow of information through the system and identify critical regulatory hubs that are impacted by the compound.
Other approaches, such as matrix factorization methods (e.g., MOFA), can identify the principal sources of variation across multiple omics layers, revealing latent factors that represent coordinated biological processes influenced by CMPF. nih.gov These tools are critical for moving beyond a list of affected molecules to a functional understanding of the interconnected changes driving the physiological response to CMPF.
Table 3: Representative Tools for Multi-Omics Data Integration and Visualization in CMPF Research
| Tool/Platform | Primary Function | Application in CMPF Research |
| mixOmics | Multivariate analysis and integration of multiple omics datasets, with a focus on variable selection and sample classification. mdpi.com | Identifying a signature of genes, proteins, and metabolites that together characterize the cellular response to CMPF. |
| Cytoscape | Network visualization and analysis platform. | Constructing and visualizing metabolic and signaling networks involving CMPF; overlaying expression data to identify perturbed sub-networks. |
| MetaboAnalyst | Web-based suite for metabolomics data analysis, including pathway analysis and integration with other omics data. | Analyzing metabolomics data from CMPF-treated samples to identify altered metabolic pathways and linking them to gene expression changes. |
| iClusterPlus | Integrative clustering of multi-omics data. nih.gov | Subtyping patient or cell samples based on their combined genomic, transcriptomic, and metabolomic response to CMPF. |
| Similarity Network Fusion (SNF) | Integrates multi-omics datasets by creating and fusing similarity networks for each data type. nih.gov | Creating a single, comprehensive network view of CMPF's effects by combining data from different molecular layers. |
| MOFA (Multi-Omics Factor Analysis) | Unsupervised integration method to identify sources of variation across multi-omics data. nih.gov | Discovering the underlying biological processes (e.g., inflammation, lipid dysregulation) that are coordinately affected by CMPF across different omics levels. |
Synthetic Strategies for Research Grade Deuterium Labeled Cmpf Analogues
Deuterium (B1214612) Incorporation Techniques for CMPF-d3 Synthesis
The introduction of deuterium into the CMPF molecule can be achieved through various synthetic routes, primarily involving the use of deuterated precursors or through hydrogen-deuterium exchange reactions on the CMPF scaffold or its synthetic intermediates. researchgate.netrsc.org The "d3" designation typically implies the replacement of three protium (B1232500) atoms with deuterium. For CMPF, a logical location for this labeling would be the methyl group at the C4 position of the furan (B31954) ring, creating a -CD3 moiety.
The synthesis of CMPF-d3 often commences with a commercially available or custom-synthesized deuterated starting material. A common strategy involves utilizing a deuterated methylating agent to introduce the CD3 group. For instance, deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4) are frequently employed.
The reaction conditions must be carefully optimized to ensure high efficiency of the deuteration step and to minimize any potential H/D exchange reactions that could compromise the isotopic purity of the final product. nih.gov Key parameters that require optimization include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. Anhydrous solvents are typically essential to prevent the loss of deuterium labeling.
Table 1: Exemplary Reaction Conditions for Methyl-d3 Group Incorporation
| Parameter | Condition | Rationale |
| Deuterated Reagent | Methyl-d3 Iodide (CD3I) | Commercially available with high isotopic purity. |
| Substrate | A suitable precursor to CMPF lacking the C4-methyl group | Allows for the specific introduction of the CD3 group. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base to deprotonate the precursor. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent to prevent H/D exchange. |
| Temperature | 0 °C to room temperature | Controlled temperature to manage reaction kinetics and prevent side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |
Achieving regioselective deuteration is paramount to ensure that the deuterium atoms are incorporated at the desired position within the CMPF molecule. rsc.org When synthesizing CMPF-d3 with the label on the C4-methyl group, the synthetic design must facilitate the specific introduction of this group. This is often accomplished by building the furan ring system with a functional group at the C4 position that can be readily converted to a methyl group.
An alternative strategy involves direct hydrogen-deuterium exchange on the final CMPF molecule or a late-stage intermediate. nih.govnih.gov This approach can be advantageous by reducing the number of synthetic steps. Catalytic methods, often employing transition metals like palladium, can facilitate the exchange of specific C-H bonds with deuterium from a deuterium source such as D2 gas or heavy water (D2O). nih.govnih.gov The selectivity of this exchange is dictated by the catalyst and the steric and electronic environment of the C-H bonds in the molecule. rsc.org
Purification and Spectroscopic Characterization of Synthesized CMPF-d3
Following the synthesis, a multi-step purification and characterization process is crucial to ensure the chemical and isotopic purity of the CMPF-d3.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of the synthesized CMPF-d3. rsc.org This method allows for the separation of the desired deuterated compound from unreacted starting materials, non-deuterated CMPF, and other reaction byproducts. The choice of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve the best possible resolution.
Table 2: Typical Preparative HPLC Parameters for CMPF-d3 Purification
| Parameter | Specification | Purpose |
| Column | Reverse-phase C18, preparative scale | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid | To effectively elute CMPF-d3 while separating impurities. |
| Detection | UV-Vis at a wavelength corresponding to the absorbance maximum of CMPF | To monitor the elution of the target compound. |
| Flow Rate | Optimized for column dimensions and particle size | To ensure efficient separation. |
| Fraction Collection | Automated, based on UV signal | To isolate the pure CMPF-d3 fraction. |
Mass spectrometry (MS) is an indispensable tool for confirming the successful incorporation of deuterium and for assessing the isotopic purity of the CMPF-d3. nih.govsciencepublishinggroup.com High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion, which will be increased by three mass units compared to the unlabeled CMPF.
The isotopic distribution of the molecular ion cluster provides a quantitative measure of the isotopic enrichment. For CMPF-d3, the most abundant ion in the cluster should correspond to the species with three deuterium atoms. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragment ions can help to confirm the location of the deuterium atoms within the CMPF structure. unimi.it
Table 3: Mass Spectrometric Data for CMPF and CMPF-d3
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M-H]⁻ | Isotopic Enrichment (%) |
| CMPF | C13H18O4 | 238.1205 | 237.1132 | N/A |
| CMPF-d3 | C13H15D3O4 | 241.1393 | 240.1320 | >98% |
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of the synthesized CMPF-d3 and for providing unequivocal proof of the site of deuterium incorporation. nih.govnih.govresearchgate.net
²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium signal, providing further confirmation of successful labeling. The chemical shift of the deuterium signal will be very similar to that of the corresponding proton signal in the ¹H NMR spectrum.
¹³C NMR spectroscopy is also informative. The carbon atom attached to the deuterium atoms (the C4-methyl carbon) will exhibit a characteristic multiplet in the ¹³C NMR spectrum due to coupling with the deuterium nuclei (spin I = 1), and its chemical shift will be slightly different compared to the unlabeled compound.
Table 4: Key NMR Spectroscopic Data for CMPF-d3 Verification
| Nucleus | Technique | Expected Observation for CMPF-d3 (C4-CD3) |
| ¹H | ¹H NMR | Disappearance or significant reduction of the signal for the C4-methyl protons. |
| ²H | ²H NMR | Presence of a signal at a chemical shift corresponding to the C4-methyl group. |
| ¹³C | ¹³C NMR | The C4-methyl carbon signal will appear as a multiplet due to ¹³C-²H coupling. A slight isotopic shift in the chemical shift of the C4 carbon may also be observed. |
Quality Control and Isotopic Enrichment Assessment for Research Applications of CMPF-d3
The utility of CMPF-d3 as an internal standard and research tool is fundamentally dependent on its chemical purity and, most critically, its isotopic enrichment. Rigorous quality control is therefore essential to ensure the reliability of experimental data. This involves a multi-faceted analytical approach to confirm the structural integrity of the molecule and to quantify the degree and location of deuterium incorporation.
For research-grade CMPF-d3, a purity of greater than 95%, as determined by High-Performance Liquid Chromatography (HPLC), is often required. nih.gov However, this only speaks to the chemical purity and does not provide information about the isotopic composition. The assessment of isotopic enrichment requires specialized techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
A general and robust method for determining the isotopic enrichment of labeled molecules by mass spectrometry (MS) has been described. nih.gov This procedure involves several key steps to ensure accuracy:
Linearity Assessment: The mass spectrometer's response is first checked for linearity by analyzing the unlabeled, natural abundance CMPF at various concentrations.
Mass Cluster Purity: The natural abundance analogue is used to determine the purity of the mass cluster, accounting for any potential interferences or background signals.
Theoretical Isotope Distribution Calculation: The theoretical isotope distribution for CMPF-d3 is calculated at different hypothetical isotopic enrichment levels.
Convolution and Comparison: The calculated distributions are convoluted with the measured purity of the mass cluster and then compared with the experimentally measured isotope distribution of the CMPF-d3 sample using linear regression. nih.gov
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of furan derivatives and can be adapted for the quality control of CMPF-d3. nih.gov By comparing the mass spectra of the deuterated and non-deuterated compounds, the mass shift due to the incorporated deuterium atoms can be clearly observed, confirming the success of the labeling reaction. The relative intensities of the molecular ion peak (M+) and the peaks corresponding to the deuterated isotopologues (e.g., M+1, M+2, M+3) are used to calculate the isotopic enrichment.
Deuterium NMR (²H-NMR) spectroscopy is another indispensable tool for the analysis of deuterium-enriched compounds. sigmaaldrich.com It offers several advantages:
It directly observes the deuterium nuclei, providing a clean spectrum where only the deuterated positions are visible.
The chemical shifts in ²H-NMR are very similar to those in proton NMR (¹H-NMR), making spectral assignment straightforward based on the known spectrum of unlabeled CMPF. sigmaaldrich.com
Under appropriate experimental conditions, the integration of the deuterium signals is quantitative, allowing for the determination of the percentage of deuterium at each labeled site. sigmaaldrich.com
The combination of these analytical techniques provides a comprehensive profile of the synthesized CMPF-d3, ensuring its suitability for demanding research applications.
Interactive Data Table: Analytical Techniques for CMPF-d3 Quality Control
| Analytical Technique | Parameter Measured | Key Advantages | Relevant Findings/Applications |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | High resolution and sensitivity for separating impurities. | Typically required to be >95% for research-grade standards. nih.govsigmaaldrich.com |
| Mass Spectrometry (MS) | Isotopic Enrichment, Molecular Weight Confirmation | High sensitivity, provides detailed isotopic distribution. | Enables calculation of the percentage of deuterated molecules. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic Abundance, Separation of Volatile Derivatives | Excellent separation for complex mixtures, provides fragmentation patterns. | Useful for analyzing furan derivatives and confirming mass shifts. nih.govsciencepublishinggroup.com |
| Deuterium NMR (²H-NMR) | Location and Quantification of Deuterium | Direct detection of deuterium, quantitative under proper conditions. | Confirms the specific sites of deuteration and their enrichment levels. sigmaaldrich.com |
Future Research Directions, Unaddressed Gaps, and Translational Outlook in Pre Clinical Cmpf Studies
Development of Novel Analytical Platforms for Enhanced Resolution and Throughput in CMPF Profiling
The accurate quantification of CMPF in biological matrices is fundamental to understanding its pharmacokinetics, biodistribution, and pathophysiological roles. Current methods, while effective, present opportunities for significant advancement. Future research should prioritize the development of next-generation analytical platforms that offer superior resolution, sensitivity, and throughput. The use of stable isotope-labeled internal standards, such as CMPF-d3 (Major), is indispensable for achieving the highest level of accuracy and precision in mass spectrometry-based quantification.
Future efforts should focus on:
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Developing and validating robust UHPLC-MS/MS methods capable of rapidly quantifying CMPF and its metabolites in various biological samples (plasma, urine, tissues) with minimal sample preparation. The use of CMPF-d3 as an internal standard is critical to correct for matrix effects and variations in instrument response.
High-Resolution Mass Spectrometry (HRMS): Employing HRMS platforms, such as Orbitrap or TOF mass spectrometers, for untargeted metabolomics to identify novel CMPF metabolites and related metabolic pathways that are currently unknown.
Miniaturized and Automated Sample Preparation: Integrating automated and miniaturized sample preparation techniques, such as microextraction by packed sorbent (MEPS) or solid-phase microextraction (SPME), to reduce sample volume requirements and increase throughput, which is especially valuable in large-scale pre-clinical animal studies.
Table 1: Proposed Future Analytical Platforms for CMPF Profiling
| Analytical Platform | Key Advantage | Role of CMPF-d3 (Major) | Potential Impact |
|---|---|---|---|
| UHPLC-MS/MS | High sensitivity and throughput for targeted analysis. | Gold-standard internal standard for accurate quantification. | Enables high-throughput screening in pre-clinical models. |
| HRMS Metabolomics | Discovery of novel CMPF metabolites and pathways. | Aids in the structural elucidation and confirmation of new metabolites. | Expands understanding of CMPF metabolism and function. |
Deeper Elucidation of Inter-Organ Crosstalk and Systemic Regulation Modulated by CMPF in Animal Models
CMPF has been shown to exert significant effects on the liver. nih.govnih.gov However, its influence likely extends beyond a single organ, participating in a complex network of inter-organ communication that affects systemic metabolism. Future pre-clinical research must aim to unravel this systemic regulation. Investigating how CMPF modulates communication between key metabolic organs—such as the liver, kidneys, adipose tissue, and pancreas—is a critical unaddressed gap. adameetingnews.orgnih.gov
Key research questions to address in animal models include:
How do elevated CMPF levels, mimicking conditions like chronic kidney disease, affect lipid metabolism and inflammatory signaling in adipose tissue?
What is the role of CMPF in liver-kidney crosstalk, particularly in the context of hepato-renal syndrome or metabolic dysfunction-associated fatty liver disease (MAFLD)? nih.govresearchgate.net
Does CMPF influence pancreatic beta-cell function and insulin (B600854) secretion, thereby contributing to the development of diabetes as suggested by some clinical studies? mdpi.com
These investigations will require sophisticated animal models, including tissue-specific knockout models and multi-organ-on-a-chip systems, coupled with precise CMPF quantification using tools like CMPF-d3 to track its distribution and concentration in different organ systems. nih.gov
Exploration of CMPF as a Predictive or Mechanistic Biomarker in Emerging Pre-clinical Disease Models
CMPF is already recognized as a biomarker for uremia and has been associated with diabetes. hmdb.camdpi.com The next frontier is to explore its potential as a predictive or mechanistic biomarker in a wider range of emerging pre-clinical disease models. This involves moving beyond correlation to establish a causal link between CMPF levels and disease progression or treatment response.
Future research should leverage various pre-clinical models to investigate CMPF's biomarker potential. For instance, in models of non-alcoholic steatohepatitis (NASH), researchers could assess whether rising CMPF levels predict the transition from simple steatosis to fibrosis. In models of diabetic nephropathy, CMPF could be evaluated as an early indicator of declining renal function. The development of robust pre-clinical models that accurately mimic human diseases is crucial for this endeavor. nih.govresearchgate.net
Table 2: Potential Pre-clinical Models for CMPF Biomarker Exploration
| Pre-clinical Model | Disease Area | Potential Biomarker Utility of CMPF | Research Goal |
|---|---|---|---|
| Diet-induced Obesity (DIO) Mice | Metabolic Syndrome | Predictive marker for development of insulin resistance. | Establish a threshold of CMPF that predicts metabolic decline. |
| 5/6 Nephrectomy Rat Model | Chronic Kidney Disease | Mechanistic marker of uremic toxicity and cardiovascular complications. | Link CMPF levels to specific pathological outcomes like cardiac fibrosis. |
| ob/ob or db/db Mice | Type 2 Diabetes | Early diagnostic marker and indicator of beta-cell stress. | Determine if CMPF levels correlate with the loss of glycemic control. |
Strategic Development of Research Tools and Chemical Probes Targeting CMPF Metabolism or Signaling Pathways
To dissect the precise molecular mechanisms of CMPF action, the development of specific research tools and chemical probes is essential. Currently, research has identified that CMPF can inhibit acetyl-CoA carboxylase (ACC) and may act as an endogenous activator of the mechanosensitive ion channel Piezo1. nih.govbiorxiv.orgoup.com These findings provide a launchpad for the creation of more targeted molecular tools.
Future strategies should include:
Development of Selective Inhibitors/Antagonists: Creating highly selective small molecule inhibitors or antagonists for pathways modulated by CMPF, such as the Piezo1 channel. This would allow researchers to parse the specific contributions of CMPF-mediated signaling in disease models.
Synthesis of Photoaffinity Probes: Designing photoactivatable probes based on the CMPF structure to identify its direct binding partners and protein targets within the cell, moving beyond computationally predicted interactions.
Generation of Novel Reporter Assays: Creating cell-based reporter assays to screen for compounds that modulate CMPF production, transport, or signaling.
In all these developmental efforts, CMPF-d3 (Major) would serve as an indispensable analytical tool to validate the effects of these new probes on the endogenous levels and turnover of CMPF.
Integration of CMPF Research with Artificial Intelligence and Machine Learning for Predictive Modeling and Discovery
The complexity of metabolic data generated from pre-clinical studies necessitates advanced computational approaches for analysis and interpretation. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful strategy to accelerate discovery in CMPF research. nih.govresearchgate.net
Future applications of AI/ML in this field could include:
Predictive Modeling: Using ML algorithms to build predictive models based on large datasets from CMPF profiling studies. semiengineering.com These models could identify complex patterns and correlations between CMPF levels, other metabolic markers, and disease outcomes that are not apparent through traditional statistical analysis.
Biomarker Signature Discovery: Applying AI to analyze multi-omics data (genomics, proteomics, metabolomics) from pre-clinical models to identify multi-molecular biomarker signatures that include CMPF for more accurate disease diagnosis and prognosis. nih.gov
In Silico Drug Discovery: Employing machine learning models to screen virtual compound libraries to identify novel therapeutic agents that could modulate CMPF metabolism or signaling pathways.
By embracing these advanced computational tools, researchers can unlock new insights from complex biological data, ultimately enhancing the translational potential of pre-clinical CMPF studies.
Q & A
What are the critical considerations when designing experiments to synthesize and characterize CMPF-d3 (Major)?
Basic Research Question
Experimental design must prioritize isotopic purity, reaction yield optimization, and structural validation. Key steps include:
- Isotopic Labeling Validation : Use NMR spectroscopy (e.g., H NMR) to confirm deuterium incorporation at the specified positions .
- Yield Optimization : Employ Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading .
- Structural Confirmation : Combine mass spectrometry (HRMS) with X-ray crystallography to resolve stereochemical ambiguities .
How can researchers address contradictions in stability data for CMPF-d3 (Major) across different solvents?
Advanced Research Question
Contradictory stability data often arise from solvent interactions or degradation pathways. Methodological solutions include:
- Controlled Kinetic Studies : Monitor degradation rates via HPLC under varying pH, temperature, and light exposure to identify degradation triggers .
- Computational Modeling : Apply Density Functional Theory (DFT) to predict solvent interactions and stabilize reactive intermediates .
- Cross-Validation : Replicate experiments in inert atmospheres (e.g., argon) to isolate solvent-specific effects .
What methodologies ensure reproducibility in synthesizing CMPF-d3 (Major) across laboratories?
Basic Research Question
Reproducibility hinges on standardized protocols and data transparency:
- Detailed Synthetic Protocols : Document reaction parameters (e.g., stirring speed, reagent purity thresholds) to minimize variability .
- Open Data Sharing : Publish raw spectral data (NMR, IR) in repositories like Zenodo for peer validation .
- Collaborative Calibration : Use inter-laboratory studies to align analytical instrument settings (e.g., LC-MS ionization parameters) .
How should researchers formulate hypotheses about the metabolic pathways of CMPF-d3 (Major) in vivo?
Advanced Research Question
Hypothesis development requires integration of preclinical and computational
- Tracer Studies : Administer -labeled CMPF-d3 in model organisms and track metabolites via LC-HRMS .
- Enzyme Inhibition Assays : Identify metabolic enzymes (e.g., cytochrome P450 isoforms) using competitive binding assays .
- Systems Biology Modeling : Build kinetic models using tools like COPASI to predict pathway dominance under physiological conditions .
What strategies mitigate isotopic interference when quantifying CMPF-d3 (Major) in complex biological matrices?
Advanced Research Question
Isotopic interference can skew quantification in mass spectrometry:
- Chromatographic Separation : Optimize UPLC gradients to resolve CMPF-d3 from endogenous isomers .
- Internal Standard Calibration : Use a structurally analogous deuterated compound (e.g., CMPF-d5) as an internal standard .
- High-Resolution MS/MS : Employ Q-TOF instruments to distinguish isotopic clusters with sub-ppm mass accuracy .
How can researchers validate the biological relevance of CMPF-d3 (Major) in mechanistic studies?
Basic Research Question
Validation requires multi-modal evidence:
- Dose-Response Curves : Establish EC/IC values across cell lines or animal models .
- Knockout/RNAi Models : Compare effects in wild-type vs. gene-edited systems to confirm target specificity .
- Meta-Analysis : Aggregate published datasets to identify consensus pathways (e.g., lipid metabolism) .
What are best practices for documenting negative or inconclusive results in CMPF-d3 (Major) research?
Advanced Research Question
Negative results are critical for avoiding publication bias:
- Pre-registration : Submit experimental designs to platforms like Open Science Framework before data collection .
- Transparent Reporting : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles to archive datasets .
- Peer Review Integration : Include negative findings in discussion sections to contextualize limitations and guide future work .
How should literature reviews for CMPF-d3 (Major) research address gaps in mechanistic understanding?
Basic Research Question
Systematic reviews must prioritize gaps and contradictions:
- Taxonomic Analysis : Categorize studies by methodology (e.g., in vitro vs. in vivo) to highlight understudied areas .
- Citation Network Mapping : Use tools like CiteSpace to visualize knowledge clusters and emerging trends .
- Expert Consultation : Engage domain specialists to validate hypothesized gaps via Delphi method surveys .
What computational tools are optimal for predicting the physicochemical properties of CMPF-d3 (Major)?
Advanced Research Question
Predictive modeling enhances experimental efficiency:
- Molecular Dynamics (MD) : Simulate solvation dynamics using GROMACS to predict solubility and stability .
- QSPR Models : Train machine learning algorithms on existing deuterated compounds to estimate logP and pKa .
- Docking Simulations : Use AutoDock Vina to screen for off-target interactions in protein-ligand systems .
How can researchers ethically manage data privacy when studying CMPF-d3 (Major) in human cohorts?
Basic Research Question
GDPR compliance is mandatory for human
- Anonymization Protocols : Strip datasets of direct identifiers (e.g., names, birthdates) before analysis .
- Data Access Controls : Implement role-based access in electronic lab notebooks (ELNs) like LabArchives .
- Ethics Committee Oversight : Submit data management plans (DMPs) to institutional review boards (IRBs) for approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
